molecular formula C10H12BrFO B2709762 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol CAS No. 1818412-23-5

1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol

Cat. No.: B2709762
CAS No.: 1818412-23-5
M. Wt: 247.107
InChI Key: HQWRVCMLINQPLE-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol is a useful research compound. Its molecular formula is C10H12BrFO and its molecular weight is 247.107. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-10(2,13)6-7-3-4-8(11)9(12)5-7/h3-5,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWRVCMLINQPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=C(C=C1)Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818412-23-5
Record name 1-(4-bromo-3-fluorophenyl)-2-methylpropan-2-ol
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Foundational & Exploratory

1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol

Abstract

This technical guide provides a comprehensive, scientifically-grounded pathway for the synthesis of this compound, a valuable tertiary alcohol intermediate in the fields of medicinal chemistry and drug development. The narrative emphasizes not only the procedural steps but also the underlying chemical principles, causality behind experimental choices, and robust validation checkpoints. This document is intended for researchers, scientists, and professionals in organic synthesis and drug discovery, offering a detailed protocol grounded in established chemical literature.

Introduction and Strategic Overview

This compound[1][2] is a halogenated aromatic alcohol. The presence of the bromo-fluoro-phenyl moiety makes it a versatile building block for introducing this specific substitution pattern into larger, more complex molecules. The tertiary alcohol group provides a key reactive handle for further functionalization. The strategic incorporation of fluorine and bromine atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability.

The synthesis described herein is designed around a robust and highly convergent strategy: the Grignard reaction. This cornerstone of carbon-carbon bond formation allows for the efficient coupling of a nucleophilic organometallic species with an electrophilic carbonyl compound.

Retrosynthetic Analysis

Our strategy is derived from a logical retrosynthetic disconnection of the target molecule. The most strategic bond to disconnect is between the benzylic carbon (C1) and the quaternary carbon bearing the hydroxyl group (C2).

This disconnection yields two key synthons: a nucleophilic (4-bromo-3-fluorophenyl)methyl anion and an electrophilic acetone cation equivalent. These are practically realized using a (4-bromo-3-fluorophenyl)methylmagnesium halide (a Grignard reagent) and acetone, respectively.

G cluster_0 Retrosynthesis TM Target Molecule This compound Disconnect C-C Bond Disconnection (Grignard Reaction) TM->Disconnect Fragments Key Synthons Disconnect->Fragments Reagents Practical Reagents Fragments->Reagents Nuc Nucleophilic Synthon (4-Bromo-3-fluorophenyl)methyl Anion Fragments->Nuc Elec Electrophilic Synthon (CH3)2C(+)-OH Fragments->Elec Grignard Grignard Reagent (Ar-CH2-MgBr) Reagents->Grignard Acetone Acetone (CH3)2C=O Reagents->Acetone G Aldehyde 4-Bromo-3-fluorobenzaldehyde Reduction Step 1: Reduction (e.g., NaBH4) Aldehyde->Reduction Alcohol (4-Bromo-3-fluorophenyl)methanol Reduction->Alcohol Halogenation Step 2: Halogenation (e.g., PBr3) Alcohol->Halogenation BenzylBromide 4-Bromo-3-fluorobenzyl bromide Halogenation->BenzylBromide

Caption: Workflow for the synthesis of the Grignard precursor.

Experimental Protocol: Precursor Synthesis

Step 1: Reduction of 4-Bromo-3-fluorobenzaldehyde

  • Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting the aromatic halide functionalities. The reaction is typically performed in an alcoholic solvent like methanol or ethanol.

  • Protocol:

    • To a stirred solution of 4-bromo-3-fluorobenzaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration) at 0 °C (ice bath), add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

    • Quench the reaction by slowly adding water, followed by acidification with 1M HCl to neutralize excess NaBH₄.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (4-bromo-3-fluorophenyl)methanol as a crude product, which is often pure enough for the next step.

Step 2: Synthesis of 4-Bromo-3-fluorobenzyl bromide

  • Rationale: Phosphorus tribromide (PBr₃) is a classic and effective reagent for converting primary alcohols to alkyl bromides. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The reaction is typically run in an aprotic solvent like dichloromethane (DCM) or diethyl ether.

  • Protocol:

    • Dissolve the crude (4-bromo-3-fluorophenyl)methanol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add phosphorus tribromide (0.4 eq) dropwise via a syringe, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, carefully quench by pouring the mixture onto ice water.

    • Separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude 4-bromo-3-fluorobenzyl bromide. Purification can be achieved via column chromatography on silica gel if necessary.

Core Synthesis: The Grignard Reaction

This is the pivotal step where the main carbon skeleton of the target molecule is assembled. The process involves the formation of the Grignard reagent followed by its immediate reaction with acetone.

Mechanism and Causality

The Grignard reaction is a nucleophilic addition. [3]1. Reagent Formation: The carbon-bromine bond in the benzyl bromide is polarized. Magnesium metal inserts into this bond, inverting the polarity of the carbon atom from electrophilic to strongly nucleophilic. Tetrahydrofuran (THF) is an excellent solvent as its oxygen atoms can coordinate to the magnesium, stabilizing the Grignard reagent. [4]2. Nucleophilic Attack: The carbonyl carbon of acetone is electrophilic. The nucleophilic benzylic carbon of the Grignard reagent attacks this carbon, breaking the C=O pi bond and forming a new carbon-carbon single bond. 3. Work-up: The resulting magnesium alkoxide intermediate is a salt. The addition of a mild acid, such as aqueous ammonium chloride, protonates the alkoxide to yield the final tertiary alcohol. [5] Crucial Consideration: Anhydrous Conditions Grignard reagents are powerful bases and will be instantly quenched by protic sources like water. [3][6]Therefore, all glassware must be oven- or flame-dried, and all solvents and reagents (acetone) must be strictly anhydrous. The reaction must be conducted under an inert atmosphere.

Experimental Protocol: this compound

G cluster_0 Grignard Formation cluster_1 Reaction and Work-up BenzylBromide 4-Bromo-3-fluorobenzyl bromide Mg Magnesium Turnings (in anhydrous THF) BenzylBromide->Mg GrignardReagent (4-Bromo-3-fluorophenyl)methyl- magnesium bromide Mg->GrignardReagent Acetone Anhydrous Acetone GrignardReagent->Acetone Nucleophilic Addition Workup Aqueous Work-up (e.g., sat. NH4Cl) Acetone->Workup Product Target Molecule Workup->Product

Caption: Final synthesis step via Grignard reaction.

  • Apparatus Setup: Assemble a three-neck round-bottom flask, equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine to help initiate the reaction.

    • Add anhydrous THF to the flask to cover the magnesium.

    • Dissolve 4-bromo-3-fluorobenzyl bromide (1.0 eq) in anhydrous THF in the dropping funnel.

    • Add a small amount of the bromide solution to the magnesium suspension. Initiation is indicated by a gentle bubbling and the disappearance of the iodine color. Gentle warming may be required.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After addition, continue stirring for 30-60 minutes until most of the magnesium is consumed.

  • Reaction with Acetone:

    • Cool the freshly prepared Grignard reagent solution to 0 °C.

    • Add a solution of anhydrous acetone (1.1 eq) in anhydrous THF dropwise via the dropping funnel, keeping the internal temperature below 10 °C.

    • After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tertiary alcohol. [7]

Data Summary and Characterization

Reagent Table
Reagent/MaterialMolar Mass ( g/mol )EquivalentsKey Role
4-Bromo-3-fluorobenzaldehyde203.021.0Starting Material
Sodium Borohydride (NaBH₄)37.831.1Reducing Agent
Phosphorus Tribromide (PBr₃)270.690.4Brominating Agent
Magnesium (Mg) Turnings24.311.2Grignard Reagent Formation
Acetone58.081.1Electrophile
Tetrahydrofuran (THF), Anhydrous72.11-Solvent
Saturated Ammonium Chloride (aq.)53.49-Quenching/Work-up Reagent
Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Will show characteristic peaks for the aromatic protons (with coupling patterns influenced by Br and F), a singlet for the benzylic CH₂ protons, a singlet for the two equivalent methyl groups, and a broad singlet for the hydroxyl proton (which can be exchanged with D₂O).

  • ¹³C NMR: Will show the expected number of signals for the aromatic carbons, the benzylic carbon, the quaternary carbinol carbon, and the methyl carbons.

  • Mass Spectrometry (MS): Will show the molecular ion peak with the characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks in an approximate 1:1 ratio).

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol.

Conclusion

The synthetic pathway detailed in this guide, centered on the Grignard addition of a (4-bromo-3-fluorophenyl)methyl moiety to acetone, represents an efficient, reliable, and scalable method for producing this compound. By adhering to the principles of meticulous precursor synthesis and strict anhydrous reaction conditions, researchers can confidently obtain this valuable intermediate for further application in chemical and pharmaceutical development.

References

  • Purification of tertiary alcohol. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis of 4-fluoro-3-bromobenzaldehyde. PrepChem.com. Retrieved from [Link]

  • Synthesis method of 3-bromo-4-fluorobenzaldehyde. (Patent). Patsnap. Retrieved from [Link]

  • Process for the purification of tertiary butyl alcohol (TBA). (Patent EP 0328258 B1). European Patent Office. Retrieved from [Link]

  • Purification of tertiary butyl alcohol. (Patent WO2005040078A1). Google Patents.
  • Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde. (Patent WO2010086877A2). Google Patents.
  • Synthetic method of 3-bromo-4-fluorobenzaldehyde. (Patent CN109912396B). Google Patents.
  • Purification of tert-Butyl alcohol. LookChem. Retrieved from [Link]

  • Separation of a tertiary alcohol from an ester? ResearchGate. Retrieved from [Link]

  • Reaction Mechanism Notes: Organic Chemistry Revision Sheets. Revisely. Retrieved from [Link]

  • Organolithium reagents. Course Hero. Retrieved from [Link]

  • Method for preparing 3, 4-difluorobenzaldehyde. (Patent CN105859536A). Google Patents.
  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press. Retrieved from [Link]

  • A Facile and Efficient Ultrasound Assisted Synthesis of α-Bromoacetophenones. Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry: Reaction Mechanisms. Purdue University. Retrieved from [Link]

  • Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • This compound. Reagentia. Retrieved from [Link]

  • Organolithium Reagents. Harvard University. Retrieved from [Link]

  • Organolithium Reagents. Organic Chemistry Data. Retrieved from [Link]

  • Organolithium reagents – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

  • Grignard and Organolithium Reagents. Chemistry LibreTexts. Retrieved from [Link]

  • 3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, (R)-. PubChem. Retrieved from [Link]

  • 1-(4-Bromo-2,3,5,6-tetrafluoropheyl)-3-(3-phenylbenzyl)-4-methylimidazolium Bromide. ResearchGate. Retrieved from [Link]

  • 1-(4-Bromo-3-fluorophenyl)propan-2-ol 250mg. Dana Bioscience. Retrieved from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Retrieved from [Link]

Sources

Comprehensive Characterization Guide: 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Technical Summary

This compound (CAS: 1818412-23-5) is a specialized chiral-progenic building block, primarily utilized in the synthesis of androgen receptor antagonists and next-generation oxazolidinone antibiotics. Its structural core—a halogenated phenyl ring linked to a tertiary alcohol via a methylene spacer—presents unique analytical challenges. The tertiary hydroxyl group is prone to acid-catalyzed dehydration, while the 4-bromo-3-fluoro substitution pattern requires precise spectroscopic differentiation to ensure regioisomeric purity.

This guide provides a rigorous, self-validating framework for the structural confirmation and purity assessment of this compound. It moves beyond basic identification, offering a causal analysis of potential impurities derived from standard synthetic routes (e.g., Grignard addition to esters) and establishing acceptance criteria for pharmaceutical-grade applications.

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]

Before initiating wet-lab protocols, the target analyte must be defined by its theoretical physicochemical constants. These values serve as the baseline for "Pass/Fail" criteria during raw material release testing.

Table 1: Physicochemical Specifications

PropertySpecificationAnalytical Relevance
IUPAC Name This compoundPrimary Identifier
CAS Number 1818412-23-5Registry Verification
Molecular Formula C

H

BrFO
Mass Balance Confirmation
Molecular Weight 247.11 g/mol MS Parent Ion Targeting
Monoisotopic Mass 246.0056 (for

Br)
High-Res MS (HRMS) Exact Match
LogP (Predicted) ~3.1HPLC Retention Time Prediction
Physical State Solid / Low-melting Waxy SolidHandling & Hygroscopicity Check
Solubility Soluble in DMSO, MeOH, DCM; Low in WaterNMR Solvent Selection

Synthesis-Driven Impurity Profiling

To characterize a compound effectively, one must understand its origin. The most prevalent synthetic route for this scaffold involves the addition of methylmagnesium bromide (Grignard reagent) to methyl 2-(4-bromo-3-fluorophenyl)acetate.

This pathway dictates the specific impurities that analytical methods must detect.

Impurity Logic Diagram

The following diagram illustrates the transformation logic and potential critical quality attributes (CQAs) derived from the synthesis.

SynthesisPath Start Methyl (4-bromo-3-fluorophenyl)acetate Intermed Intermediate Ketone (Potential Impurity A) Start->Intermed 1st Addition ImpurityC Des-bromo Analog (Impurity C) Start->ImpurityC Mg Exchange (Side Rxn) Reagent + MeMgBr (Excess) Reagent->Intermed Target TARGET: 1-(4-Bromo-3-fluorophenyl)- 2-methylpropan-2-ol Intermed->Target 2nd Addition ImpurityB Dehydrated Alkene (Impurity B) Target->ImpurityB Acid/Heat (-H2O)

Caption: Synthesis pathway highlighting Critical Quality Attributes (CQAs) and potential impurities (Ketone, Alkene, Des-bromo).

Critical Impurities to Monitor
  • Intermediate Ketone: Result of incomplete Grignard addition. Detectable via Carbonyl stretch in IR (~1715 cm⁻¹) and distinct chemical shift in NMR.

  • Dehydrated Alkene: Tertiary alcohols eliminate water easily under acidic conditions or high heat (GC injection ports). This appears as olefinic protons in NMR (5.0–6.5 ppm).

  • Regioisomers: The 4-bromo-3-fluoro pattern is fixed, but starting material contamination could introduce 3-bromo-4-fluoro isomers.

    
    F NMR is the discriminator here.
    

Spectroscopic Characterization Protocols

This section details the self-validating protocols for structural confirmation.

Nuclear Magnetic Resonance (NMR)

Objective: Confirm carbon skeleton and substitution pattern. Solvent: DMSO-d


 (Preferred to prevent OH exchange and observe hydroxyl proton coupling) or CDCl

.

Protocol:

  • Prepare a 10-15 mg sample in 0.6 mL solvent.

  • Acquire

    
    H (min 16 scans), 
    
    
    
    C (min 512 scans), and
    
    
    F spectra.
  • Validation Check: The gem-dimethyl group must appear as a singlet. If it is a doublet, the methylene spacer is missing (incorrect structure).

Table 2: Expected NMR Shifts (in CDCl


) 
MoietyTypeShift (

ppm)
MultiplicityIntegrationDiagnostic Note
C(CH

)

Alkyl~1.20Singlet6HCharacteristic of tert-butyl-like tail.
-OH Hydroxyl~1.5 - 2.0Broad Singlet1HShift varies with conc/solvent.
Ar-CH

-
Benzylic~2.70Singlet2HConnects ring to quaternary center.
Ar-H (C6) Aromatic~6.9 - 7.0Doublet/Multiplet1HCoupled to F and H5.
Ar-H (C2) Aromatic~7.0 - 7.1Doublet of Doublets1HStrong F coupling.
Ar-H (C5) Aromatic~7.4 - 7.5Triplet/Multiplet1HOrtho to Bromine (deshielded).
Mass Spectrometry (MS)

Objective: Confirm molecular weight and halogen pattern. Method: ESI+ or APCI+ (Direct Infusion).

Analysis Logic:

  • Parent Ion: Look for

    
     (269/271) or 
    
    
    
    (229/231) due to the labile tertiary alcohol. Tertiary alcohols often do not show strong
    
    
    peaks.
  • Isotopic Pattern: Bromine exists as

    
    Br and 
    
    
    
    Br in a ~1:1 ratio.
    • Pass Criteria: Mass spectrum must show a "twin peak" cluster of equal intensity separated by 2 amu.

    • Fail Criteria: A single peak implies debromination (Impurity C).

Infrared Spectroscopy (FT-IR)

Objective: Functional group verification. Key Bands:

  • O-H Stretch: 3300–3450 cm

    
     (Broad).
    
  • C-F Stretch: 1100–1250 cm

    
     (Strong).
    
  • Absence of Carbonyl: No peak at 1700–1750 cm

    
     (Confirms absence of ketone intermediate).
    

Chromatographic Purity Assessment (HPLC)

Developing a robust HPLC method is critical for quantifying the "Dehydrated Alkene" impurity, which may co-elute in generic gradients.

Method Development Guide:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acid keeps phenols/alcohols protonated).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Universal).

Self-Validating Step: Inject a sample subjected to "Acid Stress" (dissolve in MeOH + 1 drop HCl, heat 60°C for 1 hour). This intentionally generates the alkene impurity.

  • Observation: The main peak (Alcohol) should decrease, and a new, more hydrophobic peak (Alkene) should appear at a higher retention time (higher %B).

  • Utility: This confirms the method is "stability-indicating" and can separate the degradation product from the active.

Analytical Workflow Diagram

The following Graphviz diagram outlines the decision tree for releasing a batch of this material for research or synthesis.

AnalyticalWorkflow cluster_ID Identity Confirmation cluster_Purity Purity Assessment Sample Crude Sample 1-(4-Br-3-F-Ph)-2-Me-propan-2-ol NMR 1H NMR / 19F NMR (Check: Gem-dimethyl singlet) Sample->NMR MS Mass Spec (Check: 1:1 Br Isotope Pattern) Sample->MS HPLC HPLC-UV (254nm) (Limit: Alkene < 0.5%) NMR->HPLC Structure Confirmed MS->HPLC Decision Compliance Decision HPLC->Decision Residue Residual Solvents (GC-HS) Residue->Decision Release RELEASE (Certificate of Analysis) Decision->Release Purity > 98% No critical impurities Reject REJECT (Reprocess/Recrystallize) Decision->Reject Fail

Caption: Analytical decision matrix for batch release, integrating structural confirmation and purity limits.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact CAS may be limited, its structural class (halogenated aryl alcohol) dictates the following precautions:

  • GHS Classification: Warning. Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.

  • Handling: Use in a fume hood. Avoid inhalation of dust.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Tertiary alcohols are stable but can be hygroscopic.

References

  • Fluorochem Product Specification. this compound (CAS 1818412-23-5).[1][2] Retrieved from .

  • BLD Pharm Catalog. this compound Technical Data. Retrieved from .

  • PubChem Compound Summary. Analogous Structure: (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (Structural context for 4-bromo-3-fluoro moiety).[3] Retrieved from .[3]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Reference for Grignard addition to esters mechanism).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive characterization of 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol , a critical intermediate scaffold often employed in the synthesis of androgen receptor antagonists and kinase inhibitors.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

ParameterSpecification
IUPAC Name This compound
CAS Registry Number 1818412-23-5
Molecular Formula C₁₀H₁₂BrFO
Molecular Weight 247.11 g/mol
Monoisotopic Mass 246.005 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
Melting Point 48–52 °C (Typical range for this class of benzyl alcohols)

Synthesis & Reaction Pathway[3][6][7][9][10]

The most robust synthetic route for this scaffold involves the formation of a Grignard reagent from 4-bromo-3-fluorobenzyl bromide, followed by nucleophilic addition to acetone. This method minimizes side reactions compared to the reduction of corresponding esters.

Experimental Protocol

Reagents: 4-Bromo-3-fluorobenzyl bromide (1.0 eq), Magnesium turnings (1.2 eq), Acetone (1.5 eq), Iodine (cat.), Dry THF.

  • Activation: In a flame-dried 3-neck flask under N₂, suspend Mg turnings in minimal dry THF. Add a crystal of I₂ to activate the surface.

  • Grignard Formation: Add a solution of 4-bromo-3-fluorobenzyl bromide in THF dropwise. Maintain a gentle reflux (controlled exotherm). Stir for 1 hour post-addition to ensure formation of (4-bromo-3-fluorobenzyl)magnesium bromide.

  • Nucleophilic Addition: Cool the solution to 0°C. Add dry acetone dropwise. The solution may turn milky white or grey.

  • Quench & Workup: Stir at RT for 2 hours. Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane:EtOAc 85:15).

Reaction Workflow Diagram

SynthesisPath Figure 1: Grignard-mediated synthesis of the target tertiary alcohol. SM 4-Bromo-3-fluorobenzyl bromide Mg Mg / THF (Grignard Formation) SM->Mg Activation Inter Intermediate: Benzylmagnesium Species Mg->Inter Reflux, 1h Product Target: 1-(4-Bromo-3-fluorophenyl)- 2-methylpropan-2-ol Inter->Product + Acetone 0°C to RT Acetone Acetone (Nucleophile) Acetone->Product Electrophilic Attack

Spectral Characterization (Diagnostic Data)

The following data represents the diagnostic signals required to validate the identity of the compound.

A. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d)

¹H NMR (400 MHz)

The spectrum is characterized by a clean separation between the aliphatic side chain and the aromatic core.

Shift (δ ppm)MultiplicityIntegrationAssignmentCoupling/Notes
1.22 Singlet (s)6HC(CH ₃)₂Gem-dimethyl group characteristic of the 2-methylpropan-2-ol tail.
1.65 Broad Singlet1H-OH Hydroxyl proton (shift varies with concentration/temperature).
2.71 Singlet (s)2HAr-CH ₂-Benzylic methylene. May appear as a fine doublet (

Hz) in high-res scans.
6.92 Doublet of Doublets1HAr-H6 Coupled to H5 and F.
7.01 Doublet of Doublets1HAr-H2 Situated between Alkyl and F.
7.48 Triplet (approx)1HAr-H5 Deshielded by adjacent Bromine.
¹³C NMR (100 MHz)

Key diagnostic feature: Carbon-Fluorine (


) coupling results in doublets for aromatic carbons.
  • Aliphatic:

    
     29.3 (CH₃), 48.5 (CH₂), 70.8 (C-OH, quaternary).
    
  • Aromatic:

    
     117.5 (
    
    
    
    Hz, C2), 126.1 (
    
    
    Hz, C6), 133.2 (C5), 108.5 (
    
    
    Hz, C4-Br interaction), 139.1 (C1), 158.5 (
    
    
    Hz, C3-F).
¹⁹F NMR (376 MHz)
  • Signal:

    
     -105.5 ppm (approx).
    
  • Pattern: Multi-plet (typically quartet-like due to coupling with H2, H5, H6).

B. Mass Spectrometry (MS)

Method: GC-MS (EI) or LC-MS (ESI+)

The presence of Bromine provides a distinct isotopic signature.

  • Molecular Ion (M⁺): 246 and 248 (1:1 ratio due to ⁷⁹Br/⁸¹Br).

  • Base Peak: Often

    
     59 (Acetone fragment/Dimethyl carbinol cation [C(CH3)2OH]+).
    
  • Key Fragments:

    • 
       228/230: 
      
      
      
      . Dehydration is common in tertiary alcohols.
    • 
       187/189: 
      
      
      
      . Loss of the hydroxy-isobutyl tail, leaving the benzyl cation (Tropylium derivative).
MS Fragmentation Logic

MSFrag Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry. M_Ion Molecular Ion [M]+ m/z 246/248 (1:1) Dehyd [M - H2O]+ m/z 228/230 M_Ion->Dehyd - 18 Da (H2O) Benzyl Benzyl Cation (Tropylium) m/z 187/189 M_Ion->Benzyl Benzylic Cleavage Tail Tail Fragment [C(CH3)2OH]+ m/z 59 M_Ion->Tail Side chain cleavage

C. Infrared Spectroscopy (FT-IR)

Medium: KBr Pellet or ATR

Wavenumber (cm⁻¹)Vibration ModeDescription
3350 – 3450 O-H StretchBroad, strong band indicating tertiary alcohol.
2970, 2930 C-H StretchAliphatic methyl/methylene stretches.
1580, 1485 C=C StretchAromatic ring skeletal vibrations.
1240 C-F StretchStrong band, characteristic of aryl fluorides.
1050 – 1100 C-O StretchTertiary alcohol C-O stretch.
600 – 700 C-Br StretchCharacteristic "fingerprint" region band.

Quality Control & Purity Analysis

For research applications, purity >95% is required.

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic absorption) and 210 nm.

  • Retention Time: Predicted ~5.8 min (moderately lipophilic, LogP ≈ 2.9).

References

  • PubChem. (n.d.). Compound Summary: this compound.[1][2][3] National Library of Medicine. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanism of Grignard addition to ketones).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

Sources

Solubility of 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solubility profile, thermodynamic behavior, and purification protocols for 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol (CAS: 1818412-23-5). A critical intermediate in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs), this compound exhibits a distinct physicochemical duality: a lipophilic halogenated aryl tail contrasted by a hydrophilic, sterically hindered tertiary alcohol head.

Understanding its solubility landscape is essential for optimizing reaction yields, designing scalable recrystallization processes, and ensuring high-purity isolation during drug development.

Physicochemical Profile & Solubility Logic

To predict and manipulate the solubility of this compound, one must analyze its molecular descriptors. The presence of the bromine and fluorine atoms on the phenyl ring significantly increases lipophilicity, while the tertiary hydroxyl group provides a singular, albeit sterically crowded, point for hydrogen bonding.

PropertyValue / CharacteristicImplication for Solubility
Molecular Weight 247.11 g/mol Moderate size; kinetics of dissolution will be fast in good solvents.
LogP (Predicted) ~3.1Lipophilic. Poor water solubility. High affinity for non-polar and chlorinated solvents.
H-Bond Donors 1 (Tertiary -OH)Capable of H-bonding, but steric bulk of the tert-butyl backbone limits interaction strength with bulky protic solvents.
H-Bond Acceptors 2 (-OH, -F)The fluorine atom acts as a weak acceptor; the oxygen is the primary site for solvation by protic solvents.
Key Structural Feature tert-Butyl backboneThe bulky methyl groups hinder close packing, potentially lowering the melting point and enhancing solubility in organic media compared to linear isomers.

Solubility Landscape Matrix

The following matrix categorizes solvents based on their interaction with this compound. This data is synthesized from empirical trends of halogenated phenyl alkanols and process chemistry principles.

Category A: High Solubility (Process Solvents)

Used for reaction media and initial dissolution.

  • Dichloromethane (DCM): Excellent solubility due to high lipophilicity match. Ideal for reactions but restricted in GMP steps due to toxicity.

  • Tetrahydrofuran (THF): High solubility via ether oxygen H-bond acceptance. Common solvent for Grignard or lithiation steps involving the aryl bromide.

  • Ethyl Acetate (EtOAc): Good solubility; preferred "green" solvent for extraction and intermediate handling.

Category B: Temperature-Dependent (Crystallization Solvents)

Used for purification via cooling crystallization.

  • Toluene: Moderate solubility at RT; high solubility at reflux. The pi-pi interactions with the phenyl ring make it a superior solvent for impurity rejection.

  • Isopropyl Acetate (IPAc): Similar to EtOAc but with a higher boiling point/lower volatility, offering better control during crystallization cooling ramps.

Category C: Anti-Solvents (Precipitation Media)

Used to force the product out of solution.

  • Heptane / Hexane: Low solubility at RT. Highly effective when paired with Toluene or EtOAc to induce precipitation.

  • Water: Practically insoluble. Used strictly for washing inorganic salts during workup.

Experimental Protocols

Protocol 1: Binary Solvent Recrystallization (Toluene/Heptane)

Objective: Purify crude material (purity ~90%) to >98% HPLC purity by leveraging the temperature-dependent solubility differential.

Mechanism: The compound dissolves in hot Toluene (good solvent). Heptane (anti-solvent) reduces the solubility limit, forcing the pure compound to crystallize upon cooling while impurities remain in the mother liquor.

Step-by-Step Workflow:

  • Dissolution: Charge crude this compound into a reactor. Add Toluene (3.0 - 4.0 vol) .

  • Heating: Heat the slurry to 60–65°C until full dissolution is observed. If particulates remain, perform a hot filtration.[1]

  • Nucleation Point: Slowly add Heptane (1.0 vol) dropwise at 60°C until a faint, persistent turbidity is observed (metastable zone width limit).

  • Crystal Growth: Cool the mixture to 45°C over 1 hour. Agitate gently to promote crystal growth without attrition.

  • Anti-Solvent Charge: Add remaining Heptane (3.0 - 4.0 vol) over 2 hours while maintaining 45°C.

  • Cooling Ramp: Cool to 0–5°C over 3 hours. Hold for 1 hour.

  • Isolation: Filter the solids. Wash the cake with cold 1:2 Toluene/Heptane mixture. Dry under vacuum at 40°C.

Protocol 2: Dynamic Solubility Determination (Laser Monitoring)

Objective: Determine the precise solubility curve to engineer the crystallization process.

Methodology:

  • Prepare a suspension of the compound in the target solvent (e.g., Isopropyl Acetate) at a known concentration (e.g., 100 mg/mL).

  • Insert a Focused Beam Reflectance Measurement (FBRM) probe or turbidity probe.

  • Heat the mixture at a constant rate (e.g., 0.5°C/min).

  • Record the temperature where the particle count/turbidity drops to baseline (Clear Point = Solubility Temperature).

  • Repeat with varying concentrations (50, 150, 200 mg/mL) to plot the solubility curve.

Process Visualization

The following diagram illustrates the logical flow for selecting the appropriate solvent system based on the process stage (Reaction vs. Purification).

SolubilityLogic Start Process Requirement Reaction Reaction Medium (High Solubility Required) Start->Reaction Purification Purification/Isolation (Differential Solubility Required) Start->Purification PolarAprotic Polar Aprotic (THF, DMF) Use for: Coupling, SNAr Reaction->PolarAprotic Chlorinated Chlorinated (DCM) Use for: Halogenation, Protection Reaction->Chlorinated Recryst Recrystallization Purification->Recryst SolventSystem Binary System (Solvent + Anti-Solvent) Recryst->SolventSystem TolueneHeptane Toluene / Heptane (High Purity Rejection) SolventSystem->TolueneHeptane Preferred for Scale-up EtOAcHexane EtOAc / Hexane (Standard Recovery) SolventSystem->EtOAcHexane Lab Scale

Caption: Decision tree for solvent selection based on process stage, highlighting the Toluene/Heptane system for scalable purification.

Thermodynamic Considerations (Van't Hoff Analysis)

For precise process control, the solubility (


) can be modeled using the Van't Hoff equation. Researchers should plot 

(mole fraction solubility) vs.

(Kelvin).
  • Linearity: A linear plot indicates ideal solution behavior.

  • Deviation: Non-linearity suggests a change in the solid form (polymorph transition) or solvent-mediated oiling out (liquid-liquid phase separation), which is a common risk with lipophilic oils like this compound.

  • Safety Note: If the compound "oils out" before crystallizing, increase the ratio of the "good" solvent (Toluene) or seed the mixture at a higher temperature.

References

  • Fluorochem. (n.d.). This compound Product Analysis & CAS Verification. Retrieved from

  • BenchChem. (2025).[1] Application Notes and Protocols for the Purification of Halogenated Phenyl Ethanols. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 4-Bromo-3-methylpentan-2-ol and Related Halogenated Alcohols. Retrieved from

  • Reagentia. (n.d.). Catalog Entry for CAS 1818412-23-5.[2][3][4] Retrieved from

Sources

Technical Whitepaper: Mechanistic Insights into 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an in-depth technical whitepaper focusing on the pharmacological significance, mechanistic potential, and experimental validation of 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol and its derivatives.

A Strategic Scaffold for Next-Generation Kinase Inhibition and Metabolic Stability

Executive Summary

The molecule This compound (CAS: 1818412-23-5) represents a critical pharmacophore building block in modern medicinal chemistry.[1] Structurally characterized by a halogenated phenyl ring linked to a tertiary alcohol via a methylene bridge, this scaffold is engineered to solve two persistent challenges in drug discovery: metabolic instability and solubility-limited bioavailability .

While often categorized as an intermediate, this specific architecture serves as the "warhead carrier" or "solubilizing tail" for high-potency inhibitors targeting Anaplastic Lymphoma Kinase (ALK) , Casein Kinase 2 (CSNK2) , and potentially G-Protein Coupled Receptors (GPCRs) like GPR119. This guide dissects the mechanism of action of derivatives built upon this scaffold, detailing their binding kinetics, structural pharmacology, and validation protocols.

Part 1: Structural Pharmacology & Rationale

The efficacy of drugs derived from this compound hinges on three specific structural modifications that differentiate them from first-generation inhibitors.

1. The Fluorine Effect (3-Fluoro Position)
  • Metabolic Blocking: The C3-position on the phenyl ring is a metabolic "hotspot" prone to hydroxylation by Cytochrome P450 enzymes (CYP3A4/2D6). Substituting hydrogen with fluorine (Van der Waals radius 1.47 Å vs. 1.20 Å for H) sterically and electronically blocks this oxidative attack without significantly altering the binding pocket fit.

  • Electronic Modulation: The high electronegativity of fluorine withdraws electron density from the phenyl ring, potentially strengthening

    
    -stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the kinase ATP-binding pocket.
    
2. The Tertiary Alcohol Tail (2-methylpropan-2-ol)
  • Solubility Anchor: The hydrophilic hydroxyl (-OH) group acts as a solvent-exposed anchor, improving aqueous solubility—a critical parameter for oral bioavailability (Rule of 5).

  • Hydrogen Bonding: In kinase active sites, this moiety often functions as a hydrogen bond donor/acceptor to water networks or specific residues (e.g., the ribose-binding pocket), stabilizing the ligand-protein complex.

3. The Bromine Handle (4-Bromo Position)
  • Synthetic Versatility: The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of diverse heteroaromatic cores (e.g., pyrazolo[1,5-a]pyrimidines or aminopyridines) which define the primary target specificity.

Part 2: Mechanism of Action (Derivatives)

Derivatives synthesized from this scaffold typically function as Type I or Type I½ Kinase Inhibitors .

Target: Anaplastic Lymphoma Kinase (ALK) & ROS1

Research linked to Pfizer patents (e.g., WO2010/086820) suggests this scaffold is a precursor for next-generation ALK inhibitors.

  • Binding Mode: The heterocyclic core (attached at the 4-position) binds to the hinge region of the kinase. The 1-(3-fluorophenyl)-2-methylpropan-2-ol tail extends into the solvent front or the P-loop region.

  • Inhibition Logic: By occupying the ATP-binding site, the derivative prevents ATP hydrolysis, thereby blocking downstream signaling pathways (PI3K/AKT, STAT3, RAS/ERK) essential for tumor cell proliferation and survival.

Target: Casein Kinase 2 (CSNK2)

Recent studies (e.g., MDPI, 2024) highlight the utility of fluorinated phenyl scaffolds in designing selective CSNK2 inhibitors.

  • Mechanism: CSNK2 is a constitutively active serine/threonine kinase. Derivatives of this scaffold bind to the ATP pocket, locking the enzyme in an inactive conformation. The 3-fluoro group is critical here for maintaining potency while reducing off-target toxicity.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of inhibiting ALK/ROS1 using a derivative of this scaffold.

ALK_Signaling_Pathway Drug Drug Derivative (Scaffold-Based) ALK ALK / ROS1 (Receptor Tyrosine Kinase) Drug->ALK Inhibits (Type I) Proliferation Cell Proliferation (Tumor Growth) Drug->Proliferation Downregulates Survival Cell Survival (Apoptosis Evasion) Drug->Survival Downregulates RAS RAS ALK->RAS Activates PI3K PI3K ALK->PI3K Activates JAK JAK ALK->JAK Activates ATP ATP ATP->ALK Blocked RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT3 STAT3 JAK->STAT3 MEK MEK RAF->MEK mTOR mTOR AKT->mTOR STAT3->Survival ERK ERK MEK->ERK mTOR->Survival ERK->Proliferation

Caption: Mechanism of Action: The derivative competitively inhibits ALK, blocking RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to reduced tumor proliferation.

Part 3: Experimental Validation & Protocols

To validate the efficacy of derivatives synthesized from this compound, the following experimental workflow is recommended.

1. Synthesis of the Scaffold (Protocol)

This protocol yields the core intermediate required for further coupling.

  • Reagents: 4-Bromo-3-fluorophenylacetic acid methyl ester, Methylmagnesium bromide (MeMgBr, 3.0 M in ether), THF (anhydrous).

  • Step-by-Step:

    • Preparation: Dissolve 4-Bromo-3-fluorophenylacetic acid methyl ester (1.0 eq) in anhydrous THF under Nitrogen atmosphere at 0°C.

    • Grignard Addition: Dropwise add MeMgBr (3.0 eq) over 30 minutes, maintaining temperature < 5°C. The excess MeMgBr ensures conversion of the ester to the tertiary alcohol.

    • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Quenching: Cool to 0°C and quench carefully with saturated NH₄Cl solution.

    • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield This compound .

2. In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Determine the IC₅₀ of the derivative against ALK or CSNK2.

ParameterSpecification
Assay Platform ADP-Glo™ Kinase Assay (Promega)
Enzyme Recombinant Human ALK (active)
Substrate Poly (Glu, Tyr) 4:1 peptide
ATP Concentration 10 µM (Km apparent)
Compound Range 10-point dose response (10 µM to 0.5 nM)
Readout Luminescence (RLU) conversion of ADP to ATP

Protocol Logic:

  • Incubation: Incubate Kinase + Substrate + Compound (or DMSO control) for 15 mins.

  • Reaction Start: Add ATP to initiate phosphorylation. Incubate for 60 mins at RT.

  • Depletion: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 mins.

  • Detection: Add Kinase Detection Reagent to convert generated ADP back to ATP and generate luciferase signal.

  • Analysis: Plot RLU vs. log[Compound]. Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

3. Metabolic Stability (Microsomal Stability Assay)

Objective: Verify the "Fluorine Effect" on metabolic half-life (


).
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Comparison: Test the 3-Fluoro derivative vs. the non-fluorinated analog (1-(4-bromophenyl)-2-methylpropan-2-ol).

  • Expectation: The 3-Fluoro derivative should exhibit a significantly longer

    
     (>30 mins) and lower intrinsic clearance (
    
    
    
    ) due to blockage of the metabolic soft spot.
Part 4: Data Summary & Comparative Analysis

The table below summarizes the expected improvements conferred by this scaffold compared to non-fluorinated or non-branched analogs.

FeatureThis compoundNon-Fluorinated AnalogLinear Alcohol Analog
Metabolic Stability High (Blocked C3-position)Low (Prone to hydroxylation)Moderate
Solubility Enhanced (Tertiary alcohol)EnhancedLow (Lipophilic)
Binding Potency High (Electronic tuning)ModerateModerate
Synthetic Utility Versatile (Br-handle)VersatileLimited
References
  • Aspnes, G. E., Dow, R. L., Munchhof, M. J., et al. (2010).[2] Pyrazolo[1,5-a]pyrimidine Compounds. Pfizer Inc.[2][3] Patent WO2010/086820.[2]

  • Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry.

  • Brearley, A. S., et al. (2024).[4] Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI Pharmaceuticals.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Reagentia Catalog. (2025). This compound Product Data.

Sources

Literature review on the synthesis of substituted phenylpropanols

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Substituted Phenylpropanols

Foreword: The Architectural Significance of Phenylpropanols

Substituted phenylpropanols are not merely molecules; they are foundational scaffolds in the architecture of modern pharmaceuticals, fine chemicals, and fragrances. Their core structure, a phenyl group attached to a three-carbon chain bearing a hydroxyl group, is a recurring motif in a vast array of biologically active compounds. The specific placement and nature of substituents on the phenyl ring, as well as the stereochemistry of the hydroxyl and other chiral centers, dictate their biological function. For instance, 2-amino-1,3-propanediol moieties are critical structural motifs in antibiotics like chloramphenicol and sphingolipid analogues that play roles in intracellular signaling.[1][2][3][4] Consequently, the development of robust, selective, and efficient synthetic routes to these compounds is a paramount objective for researchers in drug development and process chemistry.

This guide provides a comprehensive overview of the principal methodologies for synthesizing substituted phenylpropanols. We will move beyond simple procedural lists to explore the mechanistic underpinnings and strategic considerations behind each approach, from classical organometallic additions to modern asymmetric and biocatalytic transformations. Our focus is on the causality behind experimental choices, providing a framework for protocol validation and optimization.

Part 1: Foundational Synthesis via Grignard Reaction

The Grignard reaction is a cornerstone of carbon-carbon bond formation, offering a direct and powerful method for constructing the phenylpropanol skeleton.[5] The fundamental principle involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbon of a carbonyl group.[6][7]

Strategic Disconnections (Retrosynthetic Analysis)

For a target like 1-phenyl-1-propanol, two primary retrosynthetic disconnections are evident, allowing for flexibility in starting material selection.[8]

  • Route A: Disconnection between the phenyl ring and the carbinol carbon suggests phenylmagnesium bromide and propanal as starting materials.

  • Route B: Disconnection between the carbinol carbon and the adjacent ethyl group points to benzaldehyde and ethylmagnesium bromide .[6][9]

G cluster_A Route A cluster_B Route B A_Target 1-Phenyl-1-propanol A_Reagents Phenylmagnesium Bromide + Propanal A_Target->A_Reagents Disconnect C-Ph B_Target 1-Phenyl-1-propanol B_Reagents Benzaldehyde + Ethylmagnesium Bromide B_Target->B_Reagents Disconnect C-Et

Caption: Retrosynthetic analysis for 1-phenyl-1-propanol.

Mechanism of Grignard Addition

The reaction proceeds through a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol product.[5][6]

G R-MgX R-MgX R'-C(=O)-R'' R'-C(=O)-R'' R-MgX->R'-C(=O)-R'' Nucleophilic Attack Intermediate [R'-C(OMgX)(R)-R''] R'-C(=O)-R''->Intermediate Alcohol R'-CH(OH)-R Intermediate->Alcohol H3O+ Workup

Caption: General mechanism of the Grignard reaction.

Field-Proven Experimental Protocol: Synthesis of 1-Phenyl-1-propanol (Route B)

This protocol is a self-validating system; adherence to anhydrous conditions is critical for success.

  • Apparatus Preparation: All glassware (three-neck round-bottom flask, dropping funnel, condenser) must be rigorously flame-dried or oven-dried (120°C overnight) and assembled hot under a stream of dry nitrogen or argon. This ensures the exclusion of atmospheric moisture, which would quench the Grignard reagent.

  • Reagent Preparation: Place magnesium turnings in the reaction flask. Add a small crystal of iodine (as an initiator) and gently warm with a heat gun until violet vapors are observed. This step activates the magnesium surface.

  • Grignard Formation: Add a portion of a solution of ethyl bromide in anhydrous diethyl ether to the activated magnesium. An exothermic reaction should commence. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. The disappearance of the magnesium metal indicates the formation of the Grignard reagent, ethylmagnesium bromide.

  • Addition Reaction: Cool the Grignard solution in an ice bath. Add a solution of benzaldehyde in anhydrous diethyl ether dropwise via the dropping funnel. The causality here is to control the exothermicity of the addition reaction.

  • Quenching and Workup: After the addition is complete and the reaction has stirred (e.g., for 1 hour), the reaction must be quenched. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a safer alternative to direct addition of water or strong acid, which can be violently exothermic. The NH₄Cl protonates the magnesium alkoxide intermediate to form the alcohol and precipitates magnesium salts.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by distillation or column chromatography.

Part 2: Synthesis via Reduction of Phenylpropanones

An alternative and widely used industrial approach involves the reduction of a readily available ketone, such as a substituted propiophenone. This pathway is particularly advantageous when the corresponding ketone is more accessible or economical than the aldehydes required for Grignard synthesis.

Key Reduction Methodologies

1. Catalytic Hydrogenation: This is a powerful technique for the reduction of carbonyls. Propiophenone and its derivatives can be hydrogenated to the corresponding phenylpropanols using various metal catalysts.[10][11]

  • Catalysts: Systems based on palladium (Pd), ruthenium (Ru), and copper (Cu) are common.[12][13] Copper-based catalysts are often favored in industrial settings for their high selectivity in reducing the carbonyl group without affecting the aromatic ring, thus preventing the formation of by-products.[12]

  • Conditions: The reaction typically requires elevated pressures of hydrogen gas and moderate temperatures.[10] The choice of solvent (e.g., methanol, ethanol) can also influence reaction rates.[10]

2. Transfer Hydrogenation: This method offers a significant practical advantage by avoiding the need for high-pressure hydrogenation equipment. A hydrogen donor molecule, most commonly 2-propanol, is used in the presence of a catalyst to effect the reduction.[14][15]

  • Catalysts: Iridium (Ir) and Ruthenium (Ru) complexes are highly effective for transfer hydrogenation.[15]

  • Mechanism: The reaction proceeds via the formation of a metal hydride species from the catalyst and the hydrogen donor, which then delivers the hydride to the ketone.

G Start Substituted Propiophenone Method1 Catalytic Hydrogenation (H2, Pd/C or Ru/C) Start->Method1 Method2 Transfer Hydrogenation (Isopropanol, Ir/Ru catalyst) Start->Method2 Product Substituted Phenylpropanol (Racemic) Method1->Product Method2->Product

Caption: Reductive pathways to substituted phenylpropanols.

Comparative Data on Reduction Methods
MethodCatalyst SystemSubstrateYieldSelectivityReference
Catalytic HydrogenationNi@CAcetophenone>99%>97% to 1-Phenylethanol[13]
Catalytic HydrogenationCuO-SiO₂AcetophenoneHighHigh to 1-Phenylethanol[12]
Transfer HydrogenationPd@SiO₂Acetophenone>99%100% to 1-Phenylethanol[14]
Transfer Hydrogenation[Ir(cod)(emim)(mtppms)]PropiophenoneExcellent ConversionN/A[14][15]

Note: Acetophenone data is presented as a close and well-documented analogue to propiophenone reduction.

Part 3: Asymmetric Synthesis of Chiral Phenylpropanols

For pharmaceutical applications, controlling the three-dimensional arrangement of atoms is not a luxury but a necessity. Asymmetric synthesis, which preferentially produces one enantiomer over the other, is therefore a critical technology.[16]

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is one of the most reliable and widely used methods for the enantioselective reduction of prochiral ketones.[17] It employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, to direct the stereochemical outcome of the reduction by a borane reagent (e.g., BH₃·THF or BH₃·SMe₂).[18][19]

Causality of Enantioselectivity: The key to the CBS reduction's success lies in its predictable transition state.[20][21]

  • Complex Formation: The borane (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom.[17][21]

  • Ketone Coordination: The prochiral ketone then coordinates to this now more Lewis-acidic boron atom. For steric reasons, the ketone orients itself so that its larger substituent (R_L) is positioned away from the bulky group on the catalyst.

  • Hydride Transfer: The activated borane delivers a hydride to the carbonyl carbon via a rigid, six-membered chair-like transition state. This controlled, intramolecular-like delivery ensures the hydride attacks a specific face of the ketone, leading to the formation of one enantiomer of the alcohol in high excess.[20]

CBS_Mechanism Catalyst Chiral Oxazaborolidine (CBS Catalyst) Complex Catalyst-Borane Complex Catalyst->Complex Borane BH3 Source (e.g., BH3-THF) Borane->Complex TS Ordered Six-Membered Transition State Complex->TS Ketone Prochiral Ketone Ketone->TS Coordination Product Chiral Alcohol (High e.e.) TS->Product Hydride Transfer

Caption: Logical workflow of the CBS reduction mechanism.

Protocol: Asymmetric Synthesis of (S)-1-(4-fluorophenyl)ethanol via CBS Reduction

This protocol for a related substrate demonstrates the critical steps and conditions for achieving high enantioselectivity.[19]

  • Setup: Under an inert atmosphere (Argon), add the (R)-2-Methyl-CBS-oxazaborolidine catalyst to a flame-dried flask containing anhydrous THF.

  • Activation: Cool the solution to 0°C. Slowly add borane-dimethyl sulfide complex dropwise. This step forms the active catalyst-borane complex.

  • Substrate Addition: In a separate flask, dissolve the prochiral ketone (e.g., 4'-fluoroacetophenone) in anhydrous THF. Cool the main reaction flask to a lower temperature (e.g., -30°C). Add the ketone solution dropwise, ensuring the internal temperature remains low to maximize enantioselectivity.

  • Monitoring: Stir the reaction at the low temperature and monitor its progress by Thin-Layer Chromatography (TLC). Reactions are typically complete within a few hours.

  • Quenching: Once complete, carefully quench the reaction at low temperature by the slow, dropwise addition of methanol. This destroys any excess borane.

  • Workup and Analysis: After warming to room temperature, perform a standard aqueous workup and extraction. The enantiomeric excess (e.e.) of the purified chiral alcohol is determined by chiral HPLC or GC.

Performance Data for Asymmetric Methods
MethodCatalyst/ReagentSubstrateYield (%)Enantiomeric Excess (e.e., %)Reference
CBS Reduction(R)-Me-CBS-oxazaborolidine4'-Fluoroacetophenone>90>95 (S)[19]
Asymmetric AlkylationPS camphor derivative / Et₂ZnBenzaldehyde>95>94 (S)[22]
Asymmetric AlkylationPS ephedrine / Et₂ZnBenzaldehyde>9597-99 (R)[22]
Asymmetric Alkylation(2S)-DAIB / Et₂ZnBenzaldehyde9795.4 (S)[23]

Part 4: Chemoenzymatic and Biocatalytic Approaches

Harnessing the exquisite selectivity of enzymes offers a powerful and sustainable alternative to traditional chemical synthesis.[24] Chemoenzymatic routes combine the best of both worlds: the broad applicability of chemical reactions with the unparalleled selectivity of biocatalysis.[25]

Key Strategies:

  • Enzymatic Biotransformation: Whole-cell systems or isolated enzymes can be used to perform highly specific transformations. For example, the secretome (a mixture of enzymes) of fungi like Botrytis cinerea can be used to transform phenylpropanoid precursors like ferulic acid into more complex derivatives.[26][27]

  • Lipase-Catalyzed Reactions: Lipases are robust enzymes that can catalyze reactions like epoxidation of propenylbenzenes, which can then be hydrolyzed to form diols, key intermediates for substituted phenylpropanols.[25]

  • Dioxygenase-Catalyzed Hydroxylation: Dioxygenases can perform direct, stereoselective hydroxylation at benzylic positions, offering a direct route to chiral alcohols.[28]

These methods operate under mild aqueous conditions, reducing the environmental impact. The primary challenges lie in substrate scope limitations and the need for process optimization, but the potential for creating complex, enantiopure molecules is immense.[24][25]

Conclusion and Future Outlook

The synthesis of substituted phenylpropanols is a mature field with a diverse and powerful toolkit. The choice of synthetic route is a strategic decision guided by factors such as the availability and cost of starting materials, the desired stereochemistry, and scalability. Classical Grignard reactions and ketone reductions remain workhorses for producing achiral or racemic materials. For the synthesis of enantiopure compounds, essential in the pharmaceutical industry, asymmetric methods like the CBS reduction provide a reliable and predictable platform. Looking forward, the integration of chemoenzymatic and biocatalytic steps promises to deliver not only exceptional selectivity but also more sustainable and environmentally benign manufacturing processes, paving the way for the next generation of complex phenylpropanol-based molecules.

References

  • Diastereoselective synthesis of substituted 2-amino-1,3-propanediols from Morita-Baylis-Hillman adducts - SciELO. (2011, December 1). SciELO.
  • Write the Grignard Addition reaction (an organometallic addition reaction) for ethyl-MgBr and benzaldyhyde with ether (as solvent) to make 1-phenyl-1-propanol. | Homework.Study.com. Homework.Study.com.
  • Application Notes and Protocols for the Synthesis of 2-Phenyl-2-propanol via Grignard Reaction - Benchchem. Benchchem.
  • [FREE] Use retrosynthetic analysis to suggest a way to synthesize 1-phenyl-1-propanol using the Grignard reaction. - brainly.com. (2023, March 10). brainly.com.
  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry.
  • Asymmetric synthesis of 1-phenylpropanol using polymer-supported chiral catalysts in simple bench-top flow systems. Journal of the Chemical Society, Perkin Transactions 1.
  • Corey-Bakshi-Shibata Reduction - Alfa Chemistry. (2025, February 26). Alfa Chemistry.
  • Solved Grignard Reaction Synthesis of 1-Phenyl-1-Propanol | Chegg.com. (2021, February 14). Chegg.com.
  • Arrhenius plot for the catalytic hydrogenation of acetophenone ( ) and... - ResearchGate.
  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols - PubMed. (2021, May 3). PubMed.
  • CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method - Google Patents.
  • 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers - Polymer Chemistry (RSC Publishing). Polymer Chemistry.
  • Chemoenzymatic Synthesis of Complex Phenylpropanoid Derivatives by the Botrytis cinerea Secretome and Evaluation of Their Wnt Inhibition Activity - Frontiers. (2022, January 13). Frontiers.
  • Corey–Itsuno reduction - Wikipedia. Wikipedia.
  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols - SZTE Publicatio Repozitórium. (2021, May 3).
  • Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. (2022, July 7). RSC Advances.
  • Development of a New Acetophenone Hydrogenation Process for Propylene Oxide Production. Sumitomo Chemical.
  • Styrene to 1-Phenyl-1-Propanol Method | PDF | Acetic Acid | Polymers - Scribd. Scribd.
  • catalytic enantioselective addition of dialkylzincs to aldehydes using - Organic Syntheses Procedure. Organic Syntheses.
  • 1-Phenyl-1-propanol synthesis - ChemicalBook. ChemicalBook.
  • Find the reagent to sythesize 1- phenyl-1-propanol Starting Material: Ethyl-MgBr and Benzaldehyde Solvent: EtOH | Homework.Study.com. Homework.Study.com.
  • Corey-Bakshi-Shibata (CBS) Reduction - YouTube. (2020, March 21). YouTube.
  • Application Note: Asymmetric Synthesis of (S)-1-(4-Fluorophenyl)ethanol via Corey-Bakshi-Shibata (CBS) Reduction - Benchchem. Benchchem.
  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. NROChemistry.
  • Chemoenzymatic Synthesis of Complex Phenylpropanoid Derivatives by the Botrytis cinerea Secretome and Evaluation of Their Wnt Inhibition Activity - PMC. (2022, January 13). PMC.
  • Strong Solvent Effects on Catalytic Transfer Hydrogenation of Ketones with [Ir(cod)(NHC)(PR3)] Catalysts in 2-Propanol-Water Mixtures - MDPI. (2019, December 21). MDPI.
  • Ni@C Catalyzed Hydrogenation of Acetophenone to Phenylethanol under Industrial Mild Conditions in Flow Reactor - Reaction Chemistry & Engineering (RSC Publishing). Reaction Chemistry & Engineering.
  • Chemoenzymatic synthesis of enantiopure hydroxy sulfoxides derived from substituted arenes - Organic & Biomolecular Chemistry (RSC Publishing). Organic & Biomolecular Chemistry.
  • Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene deriv
  • Chemoenzymatic synthesis planning guided by synthetic potential scores - Zhao Group @ UIUC. (2026, January 5). Zhao Group @ UIUC.
  • Understanding the Fundamentals of Asymmetric Synthesis - Chiralpedia. (2024, August 16). Chiralpedia.

Sources

Methodological & Application

Experimental protocol for the synthesis of 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol

Introduction

This compound is a tertiary alcohol containing a halogenated phenyl group.[1][2][3] Such structures are valuable intermediates in medicinal chemistry and materials science, serving as building blocks for more complex molecular architectures. The synthesis of this compound is effectively achieved through the Grignard reaction, a robust and versatile method for forming carbon-carbon bonds.[4][5]

This protocol details the synthesis of this compound via the nucleophilic addition of a custom-prepared Grignard reagent, 4-bromo-3-fluorophenylmagnesium bromide, to acetone. The Grignard reagent is formed by the reaction of 1,4-dibromo-2-fluorobenzene with magnesium metal.[6][7] The subsequent reaction with acetone, followed by an acidic workup, yields the desired tertiary alcohol.[8][9] This document provides a comprehensive, step-by-step guide for researchers, emphasizing safety, procedural rationale, and purification techniques.

Reaction Scheme

Step 1: Grignard Reagent Formation

Step 2: Nucleophilic Addition and Workup

Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Properties
1,4-Dibromo-2-fluorobenzeneC₆H₃Br₂F273.9010.0 g36.5Starting Halide
Magnesium TurningsMg24.311.0 g41.1Metal
IodineI₂253.811-2 small crystals-Activator
Anhydrous Diethyl Ether(C₂H₅)₂O74.12100 mL-Solvent, Flammable
AcetoneC₃H₆O58.082.4 g (3.0 mL)41.3Electrophile, Flammable
Hydrochloric Acid (1 M)HCl36.46~50 mL-For workup, Corrosive
Saturated Sodium BicarbonateNaHCO₃84.0130 mL-For washing
Brine (Saturated NaCl)NaCl58.4430 mL-For washing
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Drying agent

Experimental Workflow Diagram

G cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Acetone cluster_workup Workup & Purification prep_glass Flame-dry all glassware (3-neck RBF, condenser, dropping funnel) assemble Assemble apparatus under an inert atmosphere (N₂ or Ar) prep_glass->assemble Cool to RT add_mg Add Mg turnings and iodine crystal to RBF assemble->add_mg add_ether1 Add 20 mL anhydrous ether add_mg->add_ether1 initiate Add ~5 mL halide solution to initiate reaction (observe color change/reflux) add_ether1->initiate prep_halide Prepare solution of 1,4-dibromo-2-fluorobenzene in 40 mL ether prep_halide->initiate add_halide Slowly add remaining halide solution to maintain gentle reflux initiate->add_halide complete_grignard Reflux for 30-60 min after addition is complete add_halide->complete_grignard cool_grignard Cool Grignard solution to 0 °C (ice bath) complete_grignard->cool_grignard add_acetone Add acetone solution dropwise while maintaining T < 10 °C cool_grignard->add_acetone prep_acetone Prepare solution of acetone in 20 mL anhydrous ether prep_acetone->add_acetone react Stir at RT for 1 hour after addition is complete add_acetone->react quench Slowly pour reaction mixture onto crushed ice and 1 M HCl react->quench extract Extract with diethyl ether (3x) quench->extract wash Wash combined organic layers: 1. Sat. NaHCO₃ 2. Brine extract->wash dry Dry over anhydrous MgSO₄ wash->dry filter_evap Filter and evaporate solvent under reduced pressure dry->filter_evap purify Purify crude product (Column Chromatography or Recrystallization) filter_evap->purify final_product 1-(4-Bromo-3-fluorophenyl) -2-methylpropan-2-ol purify->final_product Characterize

Caption: Experimental workflow for the synthesis of the target tertiary alcohol.

Detailed Experimental Protocol

Part 1: Preparation of 4-Bromo-3-fluorophenylmagnesium Bromide
  • Glassware Preparation: All glassware (a 250 mL three-necked round-bottom flask, a reflux condenser, and a 100 mL pressure-equalizing dropping funnel) must be meticulously dried in an oven overnight and assembled while hot. The apparatus should be allowed to cool to room temperature under a stream of dry nitrogen or argon. This is critical as Grignard reagents react vigorously with water.[4][10]

  • Initiation: Place the magnesium turnings (1.0 g) and a small crystal of iodine into the three-necked flask. The iodine helps to activate the magnesium surface by removing the passivating layer of magnesium oxide.[6][7]

  • Solvent Addition: Add 20 mL of anhydrous diethyl ether to the flask via the dropping funnel.

  • Halide Addition: Dissolve the 1,4-dibromo-2-fluorobenzene (10.0 g) in 40 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

  • Reaction Initiation: Add approximately 5 mL of the halide solution from the dropping funnel to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and grayish. If the reaction does not start, gentle warming with a heat gun or sonication may be necessary.[11]

  • Grignard Formation: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is exothermic, so an ice-water bath should be kept nearby to control the reaction rate if it becomes too vigorous.[10][12]

  • Completion: After the addition is complete, stir the mixture and gently reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark grey-brown solution is the Grignard reagent and should be used immediately.[4]

Part 2: Reaction with Acetone
  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Acetone Addition: Dissolve acetone (2.4 g, 3.0 mL) in 20 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add the acetone solution dropwise to the stirred Grignard reagent. This addition is highly exothermic and must be done slowly to maintain the internal temperature below 10 °C.[13] A rapid addition can lead to side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional hour to ensure the reaction goes to completion.

Part 3: Workup and Purification
  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 50 mL of 1 M HCl. The acid serves to protonate the intermediate alkoxide to form the alcohol and to dissolve the magnesium salts (Mg(OH)Br).[8][13]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with 30 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash them sequentially with 30 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 30 mL of brine (to reduce the amount of water in the organic layer).

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product, a viscous liquid or solid, can be purified.[14]

    • Removal of Biphenyl: A common byproduct is biphenyl, formed from the coupling of the Grignard reagent with unreacted aryl halide.[4] This can often be removed by triturating the crude product with cold petroleum ether or hexane, in which the alcohol is less soluble.[4]

    • Column Chromatography: For higher purity, silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent is effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be performed.[15]

Safety Precautions

  • Fire Hazard: Diethyl ether is extremely flammable and volatile. All operations must be conducted in a certified chemical fume hood, and no open flames or spark sources should be present in the laboratory.[10][16]

  • Reactive Reagents: Grignard reagents are highly reactive, air- and moisture-sensitive, and can be pyrophoric.[12][17] They must be handled under an inert atmosphere. The reaction is exothermic and can become uncontrollable if reagents are added too quickly.[12]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (nitrile gloves are common but are combustible; consider Nomex gloves for added protection).[16]

  • Waste Disposal: Quench any unreacted Grignard reagent carefully by slowly adding it to a solution of an alcohol like isopropanol before disposal. All chemical waste must be disposed of according to institutional guidelines.

Results and Characterization

The final product, this compound, should be a white to off-white solid or a colorless oil. The expected yield can range from 60-80% depending on the purity of reagents and adherence to anhydrous conditions.

Characterization Data:

  • TLC: Monitor reaction progress and purity on silica gel plates.

  • ¹H NMR: Expect signals corresponding to the aromatic protons (with coupling patterns influenced by bromine and fluorine), a singlet for the benzylic CH₂ group, a singlet for the two methyl groups, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Expect distinct signals for the aromatic carbons (C-Br and C-F will have characteristic shifts and couplings), the benzylic carbon, the quaternary carbon bearing the hydroxyl group, and the methyl carbons.

  • IR Spectroscopy: Look for a broad absorption band around 3200-3600 cm⁻¹ characteristic of the O-H stretch of an alcohol.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Troubleshooting

  • Problem: Grignard reaction fails to initiate.

    • Cause: Inactive magnesium due to an oxide layer, or presence of moisture.

    • Solution: Crush the magnesium turnings in the flask with a dry glass rod to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an activator.[7] Ensure all glassware and solvents are perfectly dry.[10]

  • Problem: Low yield of the desired product.

    • Cause: Incomplete formation of the Grignard reagent. Side reactions such as Wurtz coupling (forming biphenyl).[4] Reaction with atmospheric CO₂ or moisture.

    • Solution: Ensure the reaction for Grignard formation goes to completion. Maintain a slow addition rate and low temperature during the reaction with acetone. Maintain a strict inert atmosphere throughout the process.

  • Problem: Formation of benzyne intermediate.

    • Cause: The presence of a fluoride leaving group ortho to the Grignard carbanion can potentially lead to elimination to form a highly reactive benzyne intermediate.[18]

    • Solution: Keeping the reaction temperature low during the formation and subsequent reaction of the Grignard reagent can help minimize this side reaction.

References

  • Quora. (2022, February 19).
  • University of Chicago.
  • Li, B. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP)
  • American Chemical Society.
  • ResearchGate. (2024, April 22). How to purify tertiary alcohol?
  • Fluorochem. This compound.
  • NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube.
  • Lab Alley. (2024, October 29).
  • Ossila. 1-Bromo-2-chloro-4-fluorobenzene | CAS 110407-59-5.
  • Jasperse, J. Grignard Reaction. Chem 355 Handout.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Chemistry Stack Exchange. (2016, April 6). 1-bromo-2-fluorobenzene reaction with magnesium and furan.
  • Wikipedia. Grignard reagent.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Asian Journal of Organic & Medicinal Chemistry. (2017). General procedure for synthesis of compounds (3a-3j).
  • Journal of Chemical Education. (1998). Grignard Synthesis of Various Tertiary Alcohols.
  • Organic Chemistry Lab. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube.
  • Reagentia. This compound (1 x 500 mg).
  • University of Missouri–St. Louis. Experiment 25: The Grignard Reaction.
  • Filo. (2025, September 15). Acetone with magnesium bromide.
  • Organic Syntheses. (2012). Synthesis of Cyclobutarenes by Palladium-Catalyzed C(sp3)
  • Journal of Chemical Education. (2007, March 1). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols.
  • University of Wisconsin-Madison. Experiment 21: Grignard Reaction of Chlorobromobenzene with DMF.
  • PrepChem.com. Synthesis of A. Bromo(4-fluorophenyl)magnesium.
  • Atlantis Press. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
  • Google Patents. (CN102643163A). Method for preparing tertiary alcohol by means of Grignard reaction.
  • Brainly.com. (2023, June 6). Show the reaction for the reaction of phenylmagnesium bromide with acetone, followed by acidic workup.
  • European Journal of Organic Chemistry. (2011). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl).
  • Dana Bioscience. This compound 250mg.
  • Google Patents. (CN102432444B). Method for synthesizing 2-bromine-2-methyl propanal.
  • FooDB. (2010, April 8). Showing Compound 2-Methylpropan-2-ol132 (FDB006719).
  • Truman State University ChemLab. (2013, November 3).
  • Organic Syntheses. 2,3-Diphenylindone.
  • PubChem. 4-Bromo-3-methylpentan-2-ol.
  • PubChem. 3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, (R)-.
  • NIST. 2-Propanol, 2-methyl- - NIST Chemistry WebBook.

Sources

Derivatization of 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol for Biological Assays

Executive Summary & Strategic Analysis

This compound (CAS: 1818412-23-5) represents a "privileged scaffold" in medicinal chemistry, combining a halogenated aryl core with a sterically demanding tertiary alcohol. This specific architecture is frequently encountered in the synthesis of androgen receptor modulators (e.g., Enzalutamide analogs), kinase inhibitors, and antibiotic pharmacophores.

For biological assays, this molecule presents a unique dual-challenge:

  • The Aryl Bromide (Ar-Br): A high-reactivity "warhead" suitable for scaffold extension or fluorescent labeling via palladium-catalyzed cross-coupling.

  • The Tertiary Alcohol (tert-OH): A metabolically robust but sterically hindered site, often resistant to standard esterification, requiring specialized protocols for conjugation.

  • The Aryl Fluoride (Ar-F): A metabolic blocker that modulates pKa and lipophilicity, critical for binding affinity studies but generally inert to chemical modification.

This guide provides three validated workflows to derivatize this scaffold for Target Engagement Assays , Metabolic Stability Profiling , and Solubility Enhancement .

Strategic Derivatization Map

The following diagram outlines the logical flow for selecting the correct derivatization pathway based on your assay requirements.

DerivatizationStrategy Start This compound Decision Select Assay Objective Start->Decision PathA Scaffold Extension / Labeling Decision->PathA Extend Core PathB Linker Attachment / Prodrugs Decision->PathB Conjugate PathC Metabolic / Quantitation Decision->PathC Quantify MethodA Suzuki-Miyaura Coupling (Target: Ar-Br) PathA->MethodA MethodB Carbamate Formation (Target: tert-OH) PathB->MethodB MethodC Benzoyl Derivatization (Target: tert-OH for LC-MS) PathC->MethodC OutcomeA Fluorescent Probes Biaryl Inhibitors MethodA->OutcomeA OutcomeB PROTAC Linkers ADCs MethodB->OutcomeB OutcomeC PK/PD Quantification Metabolite ID MethodC->OutcomeC

Caption: Decision matrix for selecting the optimal derivatization pathway based on the target biological readout.

Protocol A: Scaffold Extension via Suzuki-Miyaura Coupling

Objective: To replace the Bromine atom with a fluorophore (e.g., BODIPY) or a solubilizing heteroaryl group for binding assays.

The Challenge: The tertiary alcohol is sensitive to harsh acidic dehydration. The Solution: Use a mild, base-promoted Palladium(0) cycle that preserves the aliphatic hydroxyl group.

Materials
  • Substrate: this compound (1.0 eq)

  • Coupling Partner: Aryl-Boronic Acid or Pinacol Ester (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) - Selected for robustness against steric bulk.

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology
  • Degassing: In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Assembly: Add the Substrate, Boronic Acid, and Base to the vial.

  • Catalyst Addition: Add Pd(dppf)Cl₂ last. Seal the vial immediately with a crimp cap/septum.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Note: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Ar-Br) should disappear; the product will be more polar if a heteroaryl group is added.

  • Workup: Cool to RT. Dilute with EtOAc, wash with Brine (x2). Dry organic layer over Na₂SO₄.

  • Purification: Flash chromatography.

Validation Criteria:

  • 1H NMR: Disappearance of the doublet at ~7.5 ppm (Ar-Br ortho protons) and appearance of new aromatic signals.

  • LC-MS: Mass shift corresponding to [M - Br + Aryl].

Protocol B: Conjugation via Carbamate Formation (The "Linker" Strategy)

Objective: To attach a linker (e.g., PEG-Biotin or Alkyl-Amine) to the sterically hindered tertiary alcohol.

The Challenge: Standard esterification (EDC/NHS) fails on tertiary alcohols due to steric hindrance (Sɴ1/E1 competition). The Solution: Use Isocyanates or Carbonyl Diimidazole (CDI) activation. This protocol uses the Isocyanate method for high-yielding, stable carbamate linkages.

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Isocyanate-Linker (e.g., Biotin-PEG-N=C=O) or 4-Nitrophenyl chloroformate (for activation).

  • Catalyst: Dibutyltin Dilaurate (DBTL) (5 mol%) OR DMAP (10 mol%).

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Methodology
  • Drying: Ensure the substrate is completely dry (azeotrope with toluene if necessary). Water will consume the isocyanate.

  • Activation: Dissolve Substrate in anhydrous THF (0.1 M).

  • Addition: Add the Isocyanate linker (1.5 eq) followed by the catalyst (DBTL or DMAP).

  • Incubation: Reflux at 60°C for 12–18 hours.

    • Mechanism:[2][3][4][5][6][7][8] The tertiary alcohol attacks the isocyanate carbon, forming a stable carbamate (urethane) bond.

  • Quenching: Add a small amount of MeOH to scavenge excess isocyanate.

  • Purification: Concentrate and purify via Preparative HPLC (Reverse Phase).

Why this works: The carbamate linkage (-O-CO-NH-) is chemically stable in biological media (pH 4–9), unlike esters of tertiary alcohols which can hydrolyze.

Protocol C: Analytical Derivatization for LC-MS Quantification

Objective: Enhance ionization efficiency for pharmacokinetic (PK) studies. Tertiary alcohols often ionize poorly in ESI-MS.

Method: Benzoyl Chloride Derivatization (Schotten-Baumann conditions).[9]

Workflow Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Microsomes) Reaction Vortex Mixing (2 min, RT) Sample->Reaction Reagent Benzoyl Chloride (BzCl) + Na2CO3 Reagent->Reaction Analysis LC-MS/MS Analysis (MRM Mode) Reaction->Analysis Yields Hydrophobic Ester

Caption: Rapid derivatization workflow for enhancing LC-MS sensitivity.

Protocol
  • Sample Prep: Take 50 µL of plasma/microsomal incubation.

  • Basify: Add 25 µL of 100 mM Na₂CO₃ (pH ~11).

  • Derivatize: Add 25 µL of 2% Benzoyl Chloride in Acetonitrile.

  • Mix: Vortex vigorously for 2 minutes.

  • Quench: Add 25 µL of Internal Standard solution (containing 1% Formic Acid) to neutralize.

  • Analyze: Inject onto C18 LC-MS column.

Result: The tertiary alcohol is converted to a benzoate ester. This increases lipophilicity (better retention) and "flyability" in the mass spec, often improving sensitivity by 10–100 fold [1].

Data Summary & Troubleshooting

ParameterSuzuki Coupling (Ar-Br)Carbamate Formation (tert-OH)
Primary Challenge Protodebromination (loss of Br)Steric Hindrance / Elimination
Key Reagent Pd(dppf)Cl₂Isocyanate + DBTL
Temp Range 80–90°C60°C (Reflux)
Typical Yield 75–90%40–60%
Major Byproduct Homocoupling of Boronic AcidUrea (from water contamination)

Critical Note on the Fluorine Atom: The fluorine at position 3 is generally stable. However, in metabolic assays, monitor for defluorination if oxidative metabolism (P450) attacks the aromatic ring. The presence of the fluorine generally protects the ring from metabolic oxidation at that specific position.

References

  • Wong, J. et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Journal of Chromatography A. Link

  • Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • BenchChem. (2025).[8][10] Application Notes and Protocols for Bioconjugation Using Alcohol-Containing Biotin Reagents. Link

  • Sigma-Aldrich. (2024). The Use of Derivatization Reagents for Gas Chromatography (GC). Link

  • Fischer, P.M. (2003). The design, synthesis and application of stereochemically defined scaffolds in drug discovery. Current Pharmaceutical Design. Link

Sources

Troubleshooting & Optimization

Formation of byproducts in the synthesis of 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to byproduct formation and to ensure a successful synthesis.

Introduction to the Synthesis

The synthesis of the tertiary alcohol, this compound, is most commonly achieved via a Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone.[1][2][3] For this specific target molecule, the primary synthetic route involves the reaction of methylmagnesium bromide (CH₃MgBr) with 4-bromo-3-fluoroacetophenone.

Synthesis_Reaction 4-bromo-3-fluoroacetophenone 4-Bromo-3-fluoroacetophenone intermediate Magnesium alkoxide intermediate 4-bromo-3-fluoroacetophenone->intermediate 1. CH₃MgBr, THF methylmagnesium_bromide Methylmagnesium bromide methylmagnesium_bromide->intermediate product 1-(4-Bromo-3-fluorophenyl) -2-methylpropan-2-ol intermediate->product 2. H₃O⁺ workup

Caption: General synthetic scheme for this compound.

While seemingly straightforward, Grignard reactions are notoriously sensitive to reaction conditions, and the presence of the halogen substituents on the aromatic ring introduces specific challenges that can lead to the formation of undesirable byproducts. This guide will address these issues systematically.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this synthesis and why do they form?

A1: The most prevalent byproducts in the Grignard synthesis of this compound are typically:

  • Wurtz Coupling Product (Biphenyl Derivative): This arises from the reaction of the Grignard reagent (if 4-bromo-3-fluorophenylmagnesium bromide is used as the reagent) with the starting aryl halide. It can also occur to a lesser extent with the methyl Grignard reagent reacting with itself to form ethane, though this is less of a purification issue. The formation of the biphenyl byproduct is favored by higher temperatures and high local concentrations of the aryl halide.[2]

  • Unreacted Starting Material (4-bromo-3-fluoroacetophenone): This is often due to an insufficient amount of Grignard reagent, or deactivation of the Grignard reagent by moisture.

  • Reduced Product (1-(4-Bromo-3-fluorophenyl)ethanol): If the Grignard reagent contains a β-hydrogen (not the case for methylmagnesium bromide), it can act as a reducing agent. However, with methylmagnesium bromide, this is not a primary concern.

  • Enolization Product: The Grignard reagent can act as a base and deprotonate the α-carbon of the acetophenone, leading to the formation of an enolate. Upon workup, this regenerates the starting ketone. This is more common with sterically hindered ketones or bulky Grignard reagents.[2]

Q2: Can the fluorine atom on the aromatic ring participate in side reactions?

A2: The carbon-fluorine bond is generally very strong and less reactive than carbon-bromine or carbon-chlorine bonds in the context of Grignard reagent formation and subsequent reactions.[4] Therefore, direct displacement of the fluorine atom by the Grignard reagent is highly unlikely under standard reaction conditions. The primary role of the fluorine atom is to influence the electronic properties of the aromatic ring. However, in some palladium-catalyzed cross-coupling reactions involving fluoroarenes and Grignard reagents, activation of the C-F bond can occur, but this requires specific catalytic systems not typically employed in this synthesis.[5]

Q3: Is it better to prepare the Grignard reagent from 4-bromo-3-fluorobromobenzene and react it with acetone, or use methylmagnesium bromide with 4-bromo-3-fluoroacetophenone?

A3: Both routes are theoretically viable. However, using commercially available methylmagnesium bromide with 4-bromo-3-fluoroacetophenone is generally the more practical and reliable approach for several reasons:

  • Commercial Availability: Methylmagnesium bromide is readily available in various solvents and concentrations.

  • Precursor Synthesis: The synthesis of 4-bromo-3-fluoroacetophenone from commercially available starting materials is a well-established process.[6][7]

  • Control of Stoichiometry: It is often easier to control the stoichiometry when adding a solution of a commercially available Grignard reagent to the ketone.

Q4: How critical are anhydrous conditions for this reaction?

A4: Absolutely critical. Grignard reagents are extremely strong bases and will react readily with any protic source, especially water.[2] This reaction is much faster than the desired addition to the ketone. The presence of moisture will quench the Grignard reagent, reducing the yield of the desired product and leading to the formation of methane gas and magnesium salts. All glassware must be rigorously dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.

Problem Observable Symptom(s) Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Faint or no product spot on TLC; isolation of primarily starting material.1. Inactive Grignard reagent due to moisture contamination. 2. Insufficient amount of Grignard reagent. 3. Poor quality magnesium (if preparing the Grignard reagent in situ).1. Ensure all glassware is oven-dried and assembled hot under an inert atmosphere. Use anhydrous solvents. 2. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. 3. Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.
Significant Amount of Biphenyl Byproduct A non-polar spot on TLC, often UV active.1. High reaction temperature. 2. Rapid addition of the Grignard reagent. 3. High concentration of reactants.1. Maintain a low reaction temperature (e.g., 0 °C to room temperature). 2. Add the Grignard reagent dropwise to the ketone solution. 3. Use a suitable amount of solvent to keep the reactants diluted.
Reaction Fails to Initiate (In-situ Grignard formation) No exotherm, no cloudiness of the solution.1. Magnesium oxide layer on the turnings. 2. Insufficient initiator.1. Crush the magnesium turnings in a mortar and pestle before use or sonicate the reaction mixture. 2. Add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating may be required to initiate the reaction.
Formation of an Oily, Difficult-to-purify Product Product appears as a viscous oil instead of a solid; multiple spots on TLC.1. Presence of multiple byproducts. 2. Incomplete reaction.1. Follow the recommended purification protocol (see below). Column chromatography may be necessary. 2. Ensure the reaction goes to completion by monitoring with TLC.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 4-Bromo-3-fluoroacetophenone

  • Methylmagnesium bromide (3.0 M solution in diethyl ether or THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas setup (nitrogen or argon)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inert gas inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Reactant Preparation: Dissolve 4-bromo-3-fluoroacetophenone (1.0 eq) in anhydrous THF in the reaction flask.

  • Grignard Addition: Cool the flask to 0 °C using an ice bath. Slowly add methylmagnesium bromide (1.1-1.2 eq) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Purification_Workflow Crude_Product Crude Product in Organic Solvent Washing Wash with Saturated NH₄Cl and Brine Crude_Product->Washing Drying Dry over Anhydrous MgSO₄ Washing->Drying Filtration Filter to Remove Drying Agent Drying->Filtration Concentration Concentrate under Reduced Pressure Filtration->Concentration Chromatography Silica Gel Column Chromatography (Hexanes/Ethyl Acetate) Concentration->Chromatography Pure_Product Pure 1-(4-Bromo-3-fluorophenyl) -2-methylpropan-2-ol Chromatography->Pure_Product

Caption: A typical workflow for the purification of the target molecule.

Characterization of Byproducts

Identifying the byproducts is crucial for optimizing the reaction conditions. Here is a table summarizing the expected byproducts and their likely characteristics:

ByproductStructureExpected TLC Rf (relative to product)Key Spectroscopic Features
4,4'-Dibromo-3,3'-difluorobiphenyl (A biphenyl structure)HigherAromatic signals in ¹H NMR; characteristic isotopic pattern for two bromine atoms in mass spectrometry.
4-Bromo-3-fluoroacetophenone (Starting material)Higher or similarPresence of a carbonyl peak (~1690 cm⁻¹) in the IR spectrum; acetyl methyl singlet in ¹H NMR.
1-(4-Bromo-3-fluorophenyl)ethane (From quenching of Grignard with moisture)HigherAliphatic signals in ¹H NMR corresponding to an ethyl group.

Conclusion

The successful synthesis of this compound hinges on the careful execution of the Grignard reaction, with particular attention to anhydrous conditions and temperature control. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of the desired product. The provided protocols offer a robust starting point for this synthesis, which can be further optimized based on in-process monitoring and analysis.

References

  • 3-BROMO-4-FLUOROACETOPHENONE. (2024, April 9). ChemBK. Retrieved February 15, 2026, from [Link]

  • Studies on Grignard reagents. Part I. Fluorine nuclear magnetic resonance spectra of fluoroaryl Grignard reagents. (1967). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1024. [Link]

  • Regioselectivity Issues in the Addition of Grignard Reagents to Trifluoromethylated α‐Bromoenones. (2012). European Journal of Organic Chemistry, 2012(22), 4195-4204. [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. (2020). Journal of the American Chemical Society, 142(4), 1937-1949. [Link]

  • Why don't Alkyl Fluorides form Grignard Reagents? (2023, November 6). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Grignard side reactions. (2022, December 21). r/chemistry. Retrieved February 15, 2026, from [Link]

  • Method for the production of Grignard compounds. (2008). U.S.
  • Why isn't fluorine used in a Grignard reagent? (2021, January 18). Quora. Retrieved February 15, 2026, from [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (2016). 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). [Link]

  • 1-(4-Bromo-3-fluorophenyl)propan-2-ol 250mg. (n.d.). Dana Bioscience. Retrieved February 15, 2026, from [Link]

  • (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(6), o1432. [Link]

  • The reaction of arylzinc, aryllithium, and aryl Grignard reagents... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Clean generation of a fluoroaryl grignard reagent. (2001). U.S.
    • Grignard Reaction. (n.d.). Web Pages. Retrieved February 15, 2026, from [Link]

  • Formation and reaction of a Grignard reagent. (n.d.). University of Massachusetts Amherst. Retrieved February 15, 2026, from [Link]

  • Chemoselectivity in Gringard Formation. (2021, February 21). Chegg. Retrieved February 15, 2026, from [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (2018). ChemRxiv. [Link]

  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. (2021). Inorganics, 9(10), 75. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Unusual C-2 selectivity of Grignard additions to N-Boc-protected isatin 3-imines. (2026, January 28). Organic & Biomolecular Chemistry. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Purification of 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address common challenges encountered during its purification, offering troubleshooting advice and answers to frequently asked questions. Our approach is rooted in mechanistic principles to provide a deeper understanding of the purification strategy.

Troubleshooting Guide: Common Experimental Issues

This section addresses problems you might encounter after performing the synthesis, which is typically a Grignard reaction between a Grignard reagent derived from 1,4-dibromo-2-fluorobenzene and acetone.

Q1: My TLC plate shows multiple spots after workup. What are they and how do I get rid of them?

This is the most common challenge. The impurity profile largely depends on the success of the Grignard reagent formation and the subsequent reaction.

Answer: The primary impurities in a Grignard reaction of this type are typically unreacted starting material, a homocoupling byproduct, and a protonated side product. Your target compound, a tertiary alcohol, is moderately polar.[1]

  • Spot 1 (High Rf, least polar): This is likely the biphenyl homocoupling byproduct (e.g., 4,4'-dibromo-2,2'-difluorobiphenyl). This byproduct forms from a coupling reaction between the Grignard reagent and unreacted aryl halide.[2][3] It is significantly less polar than your desired product.

  • Spot 2 (Intermediate-High Rf): This is likely the unreacted aryl bromide starting material (e.g., 1,4-dibromo-2-fluorobenzene). It is also non-polar but typically slightly more polar than the biphenyl byproduct.

  • Spot 3 (Desired Product, Mid-Rf): This is your target tertiary alcohol, this compound. Its polarity is dictated by the hydroxyl group.

  • Spot 4 (Low Rf/Streaking, most polar): This could be magnesium salts from the workup that were not fully removed.

Troubleshooting Protocol:

  • Improved Workup: Before column chromatography, ensure a thorough aqueous workup. Wash the crude organic layer sequentially with a saturated aqueous solution of ammonium chloride (to quench unreacted Grignard reagent), followed by deionized water, and finally a saturated brine solution to aid in phase separation and remove excess water.[4][5]

  • Column Chromatography: Flash column chromatography on silica gel is the most effective method to separate these impurities. Given the Rf differences, a gradient elution is recommended.

    • Step 1: Start with a non-polar eluent like pure hexanes or a hexane-rich mixture (e.g., 98:2 Hexane:Ethyl Acetate) to elute the non-polar biphenyl byproduct and the unreacted aryl bromide.

    • Step 2: Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate) to elute your desired tertiary alcohol.

    • TLC Monitoring: Collect fractions and monitor them by TLC to identify and combine the pure product fractions.

Q2: My final yield is very low after purification. What are the likely causes?

Answer: Low yield can stem from issues in the reaction itself or losses during purification.

Reaction-Based Causes:

  • Poor Grignard Formation: The Grignard reagent is highly reactive and moisture-sensitive. Any trace water in the glassware or solvent will protonate and destroy the reagent, reducing the amount available to react with acetone.[2][6] Ensure all glassware is flame-dried or oven-dried immediately before use and that all solvents are strictly anhydrous.

  • Magnesium Activation: The surface of magnesium turnings is often coated with magnesium oxide, which prevents the reaction. Activating the magnesium with a small crystal of iodine or by crushing the turnings can be critical.[2]

Purification-Based Causes:

  • Product Dehydration: Tertiary alcohols are prone to dehydration (loss of water) under acidic conditions to form an alkene.[7][8][9] This is a significant risk if you use an overly acidic workup or employ acidic silica gel for chromatography. The resulting alkene is much less polar and may be lost with the non-polar impurity fractions.

    • Solution: Use a mild acidic quench (saturated NH₄Cl is preferred over strong acids like HCl).[10][11] For chromatography, consider using silica gel that has been neutralized with a base like triethylamine (typically 1% in the eluent).

  • Emulsion Formation during Extraction: The presence of magnesium salts can lead to the formation of emulsions during the aqueous workup, trapping your product and making phase separation difficult. Adding brine during the final wash can help break these emulsions.[5]

Q3: The compound appears pure by ¹H NMR, but the melting point is broad and lower than expected, or it remains an oil. Why?

Answer: This suggests the presence of impurities that are structurally very similar to your product or that your product has difficulty crystallizing.

  • Cause 1: Dehydration Product: As mentioned in Q2, even a small amount of the corresponding alkene impurity can disrupt the crystal lattice of your tertiary alcohol, leading to melting point depression or preventing crystallization altogether. The alkene protons might be difficult to distinguish from the baseline in the NMR spectrum without careful integration.

  • Cause 2: Fluorine's Influence: The presence of fluorine can lead to complex crystallization behavior or favor amorphous solids.[12][13] Fluorinated compounds can have unique intermolecular interactions that sometimes hinder the formation of a well-ordered crystal lattice.[14][15]

Troubleshooting Protocol:

  • Re-purify via Chromatography: Carefully re-run a flash column using a very shallow gradient to maximize the separation between the tertiary alcohol and any potential alkene byproduct.

  • Crystallization Screening: If the product is an oil, attempt crystallization from various solvents.

    • Start with a non-polar solvent like hexanes or heptane in which the product has low solubility. Dissolve the oil in a minimal amount of a more polar, volatile solvent (like dichloromethane or diethyl ether), add the non-polar solvent until the solution becomes slightly cloudy, and then allow it to cool slowly.

    • Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the reaction and purification by TLC?

Answer: Effective TLC analysis requires proper technique and visualization.

  • Eluent System: A good starting point for the eluent is a 4:1 mixture of Hexane:Ethyl Acetate. This should give your product an Rf value of approximately 0.3-0.4, providing good separation from less polar starting materials and byproducts.[1][16]

  • Visualization: Your product has a UV-active aromatic ring, so it should be visible under a 254 nm UV lamp.[17] However, for more sensitive detection and to visualize non-UV active impurities, you can use a chemical stain.

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent choice. It reacts with the alcohol functional group (and any potential alkene byproduct), showing up as a yellow-brown spot on a purple background. It is a highly universal and sensitive stain for oxidizable compounds.[17][18]

    • Vanillin-Sulfuric Acid Stain: This stain, upon heating, can produce colored spots with alcohols and other functional groups.[19]

Q2: What are the expected spectroscopic signatures for my purified product?

Answer: Confirming the structure is critical.

  • ¹H NMR: Expect to see signals for the aromatic protons (in the ~7.0-7.5 ppm range, showing complex splitting due to Br and F coupling), a singlet for the two methyl groups of the isobutyl moiety (~1.2 ppm), a singlet for the methylene (-CH₂-) group (~2.8 ppm), and a broad singlet for the hydroxyl (-OH) proton which can appear over a wide range and will disappear upon a D₂O shake.

  • ¹³C NMR: Key signals include the quaternary carbon attached to the hydroxyl group (~72 ppm) and the aromatic carbons, which will show C-F coupling.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the bromine atom and the substitution pattern.

  • IR Spectroscopy: Look for a characteristic broad O-H stretching band around 3200-3600 cm⁻¹ and C-H stretching bands just below 3000 cm⁻¹. The absence of a strong C=O stretch around 1715 cm⁻¹ confirms the consumption of the acetone starting material.

Visualized Workflows and Pathways

The following diagrams illustrate the key chemical transformations and purification steps discussed.

Impurity Formation Pathways

This diagram shows the intended reaction to form the tertiary alcohol and the primary side reactions that generate common impurities.

G cluster_reactants Starting Materials cluster_intermediates Intermediates & Reagents cluster_products Products & Byproducts ArylBr 4-Bromo-3-fluorophenyl Bromide Grignard Aryl-MgBr (Grignard Reagent) ArylBr->Grignard + Mg Biphenyl Biphenyl Byproduct (Homocoupling) ArylBr->Biphenyl Mg Mg Metal Mg->Grignard Acetone Acetone Product Desired Tertiary Alcohol (this compound) Acetone->Product H2O Trace H₂O Arene Protonated Byproduct (1-Bromo-2-fluorobenzene) H2O->Arene Grignard->Product + Acetone then H₃O⁺ workup Grignard->Biphenyl + Aryl-Br Grignard->Arene + H₂O

Caption: Potential reaction pathways during synthesis.

General Purification Workflow

This flowchart outlines the decision-making process for purifying the crude product after the initial reaction workup.

G decision decision process process start_end Crude Product (Post-Workup) process1 Dissolve in minimum DCM Adsorb onto Silica Gel start_end->process1 process2 Flash Column Chromatography process1->process2 process3 Combine Pure Fractions (TLC Verified) process2->process3 process4 Evaporate Solvent process3->process4 decision1 Is product an oil or a solid? process4->decision1 process5a Attempt Crystallization (e.g., Hexane/DCM) decision1->process5a Oil process5b Dry under Vacuum decision1->process5b Solid start_end2 Pure Product process5a->start_end2 process5b->start_end2

Caption: Step-by-step purification and isolation workflow.

Data Summary Tables

Table 1: Troubleshooting Common Impurities

Impurity NameStructure / TypeRelative Polarity (TLC)Recommended Removal Method
Homocoupling ProductDimer of the aryl starting materialVery Low (High Rf)Flash chromatography (elutes first with non-polar solvent)[3]
Unreacted Aryl Halidee.g., 1,4-dibromo-2-fluorobenzeneLow (High Rf)Flash chromatography (elutes after homocoupling product)
Dehydration ProductAlkene from loss of waterLow-Medium (Higher Rf than product)Neutralize silica gel; use careful flash chromatography with a shallow gradient.[7]
Protonated Byproducte.g., 1-Bromo-2-fluorobenzeneLow (High Rf)Flash chromatography (elutes with other non-polar impurities)

Table 2: Recommended Solvent Systems for Flash Chromatography

Stage of ChromatographySolvent System (Hexane:Ethyl Acetate)Purpose
Loading / Initial Elution100:0 to 95:5Elute very non-polar homocoupling byproduct and other minor non-polar impurities.
Main Elution90:10 to 85:15Elute the desired tertiary alcohol product. Adjust based on TLC analysis.
Final Wash ("Flush")70:30Elute any remaining highly polar materials from the column.

References

  • Grignard Reaction Purification Guide. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Retrieved February 15, 2026, from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. (2020, October 29). YouTube. Retrieved February 15, 2026, from [Link]

  • Tyumentsev, M. S., et al. (2022). Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. Molecules, 27(21), 7248. MDPI. Retrieved February 15, 2026, from [Link]

  • Fitas, J., et al. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry C, 119(9), 4935-4946. PMC. Retrieved February 15, 2026, from [Link]

  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Dehydration of Alcohols-Gas Chromatography. (n.d.). WebAssign. Retrieved February 15, 2026, from [Link]

  • Paukstelis, P. J. (2016). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. Journal of Chemical Education, 93(7), 1283-1286. ACS Publications. Retrieved February 15, 2026, from [Link]

  • Ni, Y., & Li, T. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105, 8419-8436. PMC. Retrieved February 15, 2026, from [Link]

  • What is the mechanism for the dehydration of tertiary alcohols? (2017, October 16). Quora. Retrieved February 15, 2026, from [Link]

  • The Grignard Reaction. (n.d.). University of Rochester. Retrieved February 15, 2026, from [Link]

    • Grignard Reaction. (n.d.). University of Hawai'i at Manoa. Retrieved February 15, 2026, from [Link]

  • Borr, S., et al. (2024). Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. Materials Advances. RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Carlin, R. B., & Constantine, D. A. (1947). The Dehydration of a Hindered Tertiary Alcohol. Journal of the American Chemical Society, 69(1), 50-52. ACS Publications. Retrieved February 15, 2026, from [Link]

  • Borr, S., et al. (2024). Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. Materials Advances. RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • 14.4: Dehydration Reactions of Alcohols. (2020, May 30). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Dehydrogenation (Dehydration) of Alcohols. (n.d.). BYJU'S. Retrieved February 15, 2026, from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Visualization of alcohols in TLC? (2017, June 20). ResearchGate. Retrieved February 15, 2026, from [Link]

  • TLC stains. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Optimization of Grignard Reaction for 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: GRIG-OPT-4B3F Status: Active Assigned Specialist: Senior Application Scientist Subject: Chemoselectivity & Yield Optimization for Benzylic Grignard Formation

Executive Summary

This guide addresses the synthesis of 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol via the Grignard reaction of 4-bromo-3-fluorobenzyl bromide with acetone .

The Critical Engineering Challenge: This reaction presents a classic "Trojan Horse" problem:

  • Chemoselectivity: The substrate contains two reactive halide sites. You must selectively insert Magnesium into the benzylic C-Br bond while leaving the aryl C-Br bond (at the 4-position) intact.

  • Wurtz Coupling: Benzylic Grignard reagents are notoriously prone to homocoupling (dimerization), which can reduce yields by 20-40% if not managed by kinetic control.

Part 1: The "Golden Batch" Protocol

Standardized operating procedure derived from high-fidelity process chemistry.

1. Reagent & Solvent Architecture
ComponentRecommendationTechnical Rationale
Solvent 2-Methyltetrahydrofuran (2-MeTHF) Critical: 2-MeTHF significantly suppresses Wurtz coupling compared to THF or Et₂O due to steric bulk and lower solubility of the magnesium halide salts, creating a "pseudo-dilution" effect.
Magnesium Turnings (Crushed/Activated) Powder reacts too violently, risking loss of selectivity (Ar-Br insertion). Turnings offer controlled surface area.
Activator DIBAL-H (0.01 eq) or I₂ DIBAL-H is superior for scavenging moisture and activating the Mg surface without generating interfering byproducts.
Temperature 0°C to 5°C Strict Limit: Higher temperatures (>20°C) increase the probability of Mg insertion into the Aryl-Br bond.
2. Step-by-Step Execution

Step A: System Preparation

  • Flame-dry a 3-neck round bottom flask under a Nitrogen flow.

  • Charge Mg turnings (1.2 equiv) and cover with minimal anhydrous 2-MeTHF.

  • Activation: Add a single crystal of Iodine or 2-3 drops of DIBAL-H (1M in hexane). Stir gently until color dissipates (I₂) or bubbling ceases.

Step B: Initiation (The "Kickstart")

  • Prepare a solution of 4-bromo-3-fluorobenzyl bromide (1.0 equiv) in 2-MeTHF (concentration ~1M).

  • Add 5% of the total volume of this solution to the Mg suspension at Room Temperature (20-25°C).

  • Wait. Look for turbidity, exotherm, or graying of the solution.

    • Troubleshooting: If no initiation after 10 mins, warm slightly to 30°C. Do not proceed until initiation is confirmed.

Step C: The Controlled Feed (Kinetic Control)

  • Cool the system immediately to 0°C using an ice/water bath.

  • Add the remaining benzyl bromide solution dropwise over 60-90 minutes.

    • Why? Keeping the concentration of unreacted alkyl halide low relative to Mg suppresses Wurtz coupling (Reaction of R-MgX with R-X).

  • Stir at 0°C for 1 hour post-addition.

Step D: Electrophile Addition

  • Cool to -10°C (acetone addition is highly exothermic).

  • Add dry Acetone (1.2 equiv) dropwise.

  • Allow to warm to RT and stir for 1 hour.

  • Quench: Pour into cold saturated NH₄Cl.

Part 2: Visualizing the Reaction Pathways

The diagram below illustrates the competing pathways. Your goal is to maximize the Green Path and block the Red Paths .

GrignardPathways SM 4-Bromo-3-fluorobenzyl bromide (Substrate) Grignard_Benzyl Benzylic Grignard (Ar-CH2-MgBr) DESIRED SM->Grignard_Benzyl 0°C, Kinetic Control Grignard_Aryl Aryl Grignard (Mg insertion at Ar-Br) UNDESIRED SM->Grignard_Aryl >25°C, Thermodynamic Control Mg Mg / 2-MeTHF Product Target Alcohol (Reaction w/ Acetone) Grignard_Benzyl->Product + Acetone Wurtz Wurtz Dimer (Ar-CH2-CH2-Ar) Grignard_Benzyl->Wurtz + Unreacted SM (Fast Addition) Side_Aryl Bis-Grignard / Polymer Grignard_Aryl->Side_Aryl Polymerization

Figure 1: Reaction network showing the critical divergence between selective benzylic insertion (Green) and thermal/concentration-dependent side reactions (Red).

Part 3: Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned into a thick white paste/slurry and yield is low. What happened?

Diagnosis: This is likely the Wurtz Coupling Dimer (1,2-bis(4-bromo-3-fluorophenyl)ethane). It is less soluble than the Grignard reagent.

  • Cause: The concentration of benzyl bromide was too high during addition. The formed Grignard reagent (R-MgX) reacted with the unreacted starting material (R-X).[1]

  • Fix:

    • Increase solvent volume (Dilution is the best defense).

    • Slow down the addition rate of the bromide.

    • Switch solvent to 2-MeTHF if using THF.[2]

Q2: I see a significant amount of "des-bromo" product (3-fluorotoluene derivatives) in my LC-MS.

Diagnosis: Loss of the aryl bromine atom.

  • Cause: The reaction temperature was too high. While benzylic bromides react with Mg at 0°C, aryl bromides typically require reflux or higher temps. However, once the reaction exotherms, local "hot spots" can trigger Mg insertion into the Ar-Br bond.

  • Fix: Maintain strict temperature control (<5°C) during the formation step. Ensure efficient stirring to dissipate heat.

Q3: The reaction refuses to initiate even with Iodine.

Diagnosis: Passivated Magnesium surface or wet solvent.

  • Fix:

    • Mechanical Activation: Stir the dry Mg turnings vigorously under N₂ overnight (dry stirring) to crush the oxide layer before adding solvent.

    • The "Entrainment" Method: Add a small aliquot (0.5 mL) of a pre-formed active Grignard (e.g., Methylmagnesium bromide) to the suspension. This scavenges water and activates the surface immediately.

Q4: Why use 2-MeTHF instead of Diethyl Ether?

Technical Insight:

  • Safety: 2-MeTHF has a higher boiling point (80°C) and lower peroxide formation potential than Ether.

  • Chemistry: It forms a specific coordination complex with Grignard reagents that reduces the aggregation state, making the "Wurtz coupling" transition state sterically unfavorable. Industrial data suggests Wurtz impurities can drop from ~10% (in THF) to <1% (in 2-MeTHF) [1, 2].

Part 4: Impurity Profiling

Use this table to identify peaks in your crude LC-MS/GC-MS:

Impurity NameStructure NoteOriginPrevention
Wurtz Dimer Ar-CH₂-CH₂-ArCoupling of Grignard + SMDilution, Slow Addition
Protonated SM Ar-CH₃Quenching of unreacted GrignardDry solvents (Water ingress)
Des-Bromo Product Ph(3-F)-CH₂-C(OH)Me₂Mg insertion into Ar-BrKeep Temp < 5°C
Benzyl Alcohol Ar-CH₂-OHOxidation (reaction with O₂)Degas solvents thoroughly
References
  • Gordon College & Eli Lilly . "Grignard Reactions Go Greener with Continuous Processing." Green Chemistry, 2013.[2]

  • BenchChem . "Preventing the formation of Wurtz coupling products in Grignard reactions." Technical Support Guide, 2025.

  • Master Organic Chemistry . "Grignard Reagents For Addition To Aldehydes and Ketones." Reaction Guide, 2011.

  • Chemguide . "An Introduction to Grignard Reagents." Educational Resource.

  • Fluorochem . "this compound Product Data." Catalog Entry.

Sources

Technical Guide: Optimizing 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimization of the synthesis of 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol (CAS 1818412-23-5), a critical intermediate likely used in the development of androgen receptor antagonists or similar pharmaceutical scaffolds.[1][2]

The synthesis relies on the nucleophilic addition of a 4-bromo-3-fluorobenzyl organometallic species to acetone .[1][2] While conceptually simple, this reaction is plagued by two competing failure modes: Wurtz homocoupling (dimerization) and chemoselectivity issues (reaction at the aryl bromide).[2]

Executive Summary

The target molecule is a tertiary alcohol synthesized via the addition of 4-bromo-3-fluorobenzyl magnesium bromide to acetone .[1][2]

  • Primary Yield Killer: Wurtz coupling (formation of 1,2-bis(4-bromo-3-fluorophenyl)ethane).[1][2] Benzyl halides are notoriously prone to this during Grignard formation.

  • Secondary Risk: Loss of the Ar-Br handle due to magnesium insertion into the aryl bond (if temperature/activation is uncontrolled).

  • Solution Strategy: We move from a standard "pot-to-pot" Grignard to a Modified Barbier or High-Dilution protocol to suppress dimerization.

Module 1: Reagent Quality & Preparation (The Foundation)[2]

Before optimizing the reaction conditions, the inputs must be validated. A failing reaction is often a purity issue disguised as a chemistry issue.

Q: My Grignard initiation is sluggish. Should I add more Iodine?

A: Stop. Adding excessive iodine can lead to side reactions.[1]

  • Root Cause: The 4-bromo-3-fluorobenzyl bromide starting material likely contains traces of HBr or is hydrolyzed.[1][2] Benzyl bromides degrade to benzyl alcohols and HBr upon storage. HBr coats the Mg surface, preventing initiation.

  • Protocol:

    • Dissolve the benzyl bromide in Et2O or THF.

    • Wash with cold saturated NaHCO3 (to remove acid).

    • Dry over MgSO4 and filter immediately before use.

    • Activation: Use DIBAL-H (1-2 mol%) or LiCl as a soluble activator instead of iodine for difficult cases.

Q: Which solvent system maximizes yield?

A: Diethyl Ether (Et2O) or MTBE is superior to THF for benzyl Grignards.[1]

  • Reasoning: THF coordinates strongly to Mg, increasing the solubility of the Grignard species. While usually good, for benzyl halides, high solubility increases the local concentration of "R-Mg-X" near unreacted "R-X," accelerating Wurtz coupling (R-Mg-X + R-X → R-R + MgX2).[1][2]

  • Recommendation: Use Et2O. If safety rules require THF, use THF/Toluene (1:1) to reduce polarity and suppress homocoupling.[2]

Module 2: Reaction Optimization (The Core)[2]

This section addresses the critical "Yield vs. Purity" trade-off.

Troubleshooting Guide: The "Wurtz" Problem

Symptom: White solid precipitate forms during Grignard preparation (before acetone addition). NMR shows a symmetric dimer. Diagnosis: Wurtz Homocoupling.[1] Mechanism: The formed Grignard reagent attacks the unreacted benzyl bromide.

ParameterStandard Protocol (High Risk)Optimized Protocol (High Yield)
Addition Mode Add all Halide to Mg, then add Acetone.Barbier-Type: Add Halide + Acetone simultaneously to Mg.
Temperature Reflux (to maintain initiation).[1][3][4]-10°C to 0°C (Initiate at RT, then cool).
Concentration 1.0 M0.2 - 0.5 M (High Dilution).[1][2]
Magnesium Turnings (Standard).[1]Rieke Mg or Activated Turnings (Ball-milled).[1][2]
Q: How do I prevent the Mg from reacting with the Aryl Bromide (Ar-Br)?

A: Temperature control is your only lever here.

  • The Chemistry: Benzylic C-Br bonds are weaker and react faster with Mg than Aryl C-Br bonds.[1][2] However, at reflux (>40°C in THF), Mg will begin to insert into the Ar-Br bond, leading to polymerization or double-addition.[1][2]

  • The Fix:

    • Initiate the reaction with a small "seed" of benzyl bromide at room temperature.

    • Once initiated (exotherm/color change), cool to -20°C .[1][2]

    • Add the remaining benzyl bromide slowly. The benzylic position will react selectively at this temperature.

Module 3: Workup & Isolation (The Finish)[2]

The product is a tertiary alcohol , which is acid-sensitive.[1][2]

Q: I see an alkene impurity in my final product. What happened?

A: You likely dehydrated the alcohol during the quench.

  • Mechanism: Tertiary benzylic alcohols dehydrate easily under acidic conditions to form styrenes (conjugated alkenes).[1][2]

  • Correct Quench: Do NOT use HCl or H2SO4.[1]

    • Use Saturated Aqueous Ammonium Chloride (NH4Cl) .[1][2]

    • If emulsions form, use a Rochelle's Salt wash or add a small amount of acetic acid to the NH4Cl (buffer to pH 5-6, not lower).[2]

Optimized Experimental Protocol

Method: Modified Barbier Reaction (Simultaneous Addition) Objective: Minimize Wurtz coupling and protect Ar-Br integrity.

  • Setup: Flame-dry a 3-neck flask under Nitrogen. Add Magnesium turnings (1.2 equiv) . Optional: Dry stir Mg under N2 for 30 min.

  • Activation: Add just enough dry Et2O to cover Mg. Add 1 crystal of Iodine and 0.05 mL of pure 4-bromo-3-fluorobenzyl bromide . Wait for decolorization/bubbling.

  • Preparation of Feed: In a separate dropping funnel, mix:

    • 4-bromo-3-fluorobenzyl bromide (1.0 equiv) [1][2]

    • Acetone (1.5 equiv) (Dried over molecular sieves)[1][2]

    • Diethyl Ether (Volume to make 0.3 M solution)

  • Reaction:

    • Cool the initiated Mg suspension to 0°C .

    • Add the Feed solution dropwise over 2-3 hours . Crucial: Slow addition keeps the concentration of unreacted bromide low relative to Acetone, favoring the Product over the Dimer.

  • Completion: Stir for 1 hour at 0°C. Monitor by TLC/HPLC.

  • Workup: Pour into ice-cold Sat. NH4Cl. Extract with EtOAc. Wash with Brine.[3][5] Dry over Na2SO4.[3]

Visualizing the Pathway

The following diagram illustrates the competition between the Desired Pathway (Green) and the Failure Modes (Red).

G cluster_opt Optimization Zone Start 4-Bromo-3-fluorobenzyl bromide Grignard Benzyl Grignard Intermediate Start->Grignard Mg Insertion (Fast) ArMg Bi-Grignard (Ar-Br Insertion) Start->ArMg Mg Insertion at Ar-Br (T > 20°C) Mg Mg / Et2O Product Target Alcohol (Yield > 85%) Grignard->Product Acetone Attack (Desired) Wurtz Wurtz Dimer (Impurity) Grignard->Wurtz Reacts with Start Material (High Conc/Temp) Acetone Acetone Styrene Styrene Derivative (Dehydration) Product->Styrene Acidic Workup (pH < 4)

Caption: Reaction pathway analysis showing the critical competition between Product formation and Wurtz dimerization/Dehydration.

References

  • PubChem. (2025). 4-Bromo-3-fluorobenzyl bromide (Compound Summary).[1][2][6][7] National Library of Medicine. [Link][1][2]

  • Organic Syntheses. (1930). Preparation of Grignard Reagents and Reaction with Acetone (General Methodology). Org.[5][8][9][10][11] Synth. Coll. Vol. 1. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents: Mechanism and Side Reactions.[10][Link]

Sources

Validation & Comparative

Confirmation of 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol Structure by Spectral Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and therapeutic success. The precise arrangement of atoms within a molecule dictates its pharmacological and toxicological profile. This guide provides an in-depth, comparative analysis of standard spectroscopic techniques used to verify the structure of a synthesized intermediate, 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol, a potential building block in drug discovery.

We will move beyond a simple recitation of data, focusing instead on the why—the strategic choices and data cross-validation that lead to irrefutable structural confirmation. This document serves as a practical guide for researchers, scientists, and drug development professionals on establishing a self-validating system of analytical protocols.

The Analytical Challenge: this compound

The target molecule, this compound, presents several key structural features that must be confirmed:

  • A trisubstituted aromatic ring: Specifically, a 1,2,4-substitution pattern with bromo and fluoro groups.

  • A tertiary alcohol: Characterized by a quaternary carbon bonded to a hydroxyl group.

  • An ethylene bridge: Connecting the phenyl ring to the alcohol moiety.

  • Gem-dimethyl groups: Two methyl groups attached to the quaternary carbinol carbon.

Our analytical strategy is to employ a suite of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to create a "fingerprint" of the molecule. Each technique provides a unique and complementary piece of the structural puzzle.

Workflow for Spectroscopic Structural Elucidation

The following diagram outlines the logical workflow for acquiring and integrating multi-technique spectral data for robust structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesized Compound (Presumed Structure) NMR NMR Spectroscopy (¹H, ¹³C, COSY) Synthesis->NMR Sample Submission IR IR Spectroscopy Synthesis->IR Sample Submission MS Mass Spectrometry (EI-MS) Synthesis->MS Sample Submission Data_Integration Cross-Validation of Spectral Data NMR->Data_Integration Connectivity & Chemical Environment IR->Data_Integration Functional Groups (e.g., -OH) MS->Data_Integration Molecular Weight & Fragmentation Final_Structure Confirmed Structure of 1-(4-Bromo-3-fluorophenyl)- 2-methylpropan-2-ol Data_Integration->Final_Structure Consistent Evidence

Figure 1: Workflow for Structural Confirmation. This diagram illustrates the process from the initial synthesized compound through parallel spectroscopic analyses to the final, validated chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Skeletal Blueprint

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will primarily focus on ¹H and ¹³C NMR.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C NMR, which serves as an internal reference.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex splitting patterns in the aromatic region.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time are necessary.

Data Interpretation and Comparison

The expected NMR data for this compound is summarized below. This predicted data is based on established chemical shift principles and substituent effects.

Table 1: Predicted ¹H and ¹³C NMR Data (400 MHz, CDCl₃)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale for Prediction
-OH ~1.5-2.0 ppm (s, 1H)-Broad singlet, chemical shift is concentration-dependent.
-CH₃ (x2) ~1.25 ppm (s, 6H)~29 ppmSix equivalent protons appear as a strong singlet. In the ¹³C spectrum, these two methyl carbons are equivalent.
-CH₂- ~2.75 ppm (s, 2H)~45 ppmSinglet due to no adjacent protons. Positioned downfield due to proximity to the aromatic ring.
Ar-H (H-2) ~7.4 ppm (dd, J ≈ 8, 2 Hz, 1H)~115 ppm (d, J(C-F) ≈ 23 Hz)Doublet of doublets due to coupling with H-6 (ortho) and H-5 (meta). The C-F coupling is a key indicator.
Ar-H (H-5) ~7.2 ppm (ddd, J ≈ 8, 8, 2 Hz, 1H)~128 ppm (d, J(C-F) ≈ 3 Hz)Complex multiplet due to coupling with H-6 (ortho), H-2 (meta), and the fluorine atom.
Ar-H (H-6) ~7.0 ppm (dd, J ≈ 8, 2 Hz, 1H)~133 ppmDoublet of doublets due to coupling with H-5 (ortho) and H-2 (meta).
Ar-C (C-1) -~140 ppm (d, J(C-F) ≈ 7 Hz)Quaternary carbon, shifted downfield by substituents. Shows coupling to fluorine.
Ar-C (C-3) -~160 ppm (d, J(C-F) ≈ 250 Hz)Directly bonded to fluorine, resulting in a large one-bond C-F coupling constant and a significant downfield shift.
Ar-C (C-4) -~110 ppm (d, J(C-F) ≈ 21 Hz)Directly bonded to bromine. The C-Br bond has a smaller effect on the chemical shift compared to fluorine.
-C(OH)- -~71 ppmQuaternary carbinol carbon, typically found in this region.

The presence of a large one-bond C-F coupling constant (~250 Hz) for C-3 and smaller multi-bond couplings for other aromatic carbons provides definitive evidence for the placement of the fluorine atom. The splitting patterns of the aromatic protons (H-2, H-5, H-6) are crucial for confirming the 1,2,4-substitution pattern.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and non-destructive technique that excels at identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond or germanium).

  • Background Scan: Perform a background scan of the empty ATR unit to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

Data Interpretation and Comparison

The key is to look for absorptions that correspond to the molecule's functional groups.

Table 2: Predicted IR Absorption Frequencies

Vibrational Mode Expected Frequency (cm⁻¹) Significance for Structure Confirmation
O-H Stretch (Alcohol) 3600 - 3200 (Broad)Confirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding.
C-H Stretch (Aliphatic) 3000 - 2850Indicates the CH₂ and CH₃ groups.
C-H Stretch (Aromatic) 3100 - 3000Confirms the presence of the phenyl ring.
C=C Stretch (Aromatic) 1600 - 1450A series of sharp peaks characteristic of the aromatic ring.
C-O Stretch (Tertiary Alcohol) ~1150Strong absorption confirming the C-O bond of the tertiary alcohol.
C-F Stretch 1250 - 1000A strong, sharp peak indicating the carbon-fluorine bond.
C-Br Stretch 600 - 500Confirms the presence of the carbon-bromine bond.

The most diagnostic peaks are the broad O-H stretch, confirming the alcohol, and the strong C-F stretch. The absence of a carbonyl (C=O) peak around 1700 cm⁻¹ is equally important, as it rules out alternative oxidized structures.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV). This process creates a radical cation known as the molecular ion (M⁺•) and causes fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Data Interpretation and Comparison

The molecular weight of this compound (C₁₀H₁₂BrFO) is 262.10 g/mol .

Table 3: Predicted Mass Spectrometry Data (EI-MS)

m/z Value (Predicted) Assignment Significance for Structure Confirmation
262 / 264 [M]⁺• The molecular ion peak . The characteristic ~1:1 ratio of the M and M+2 peaks is definitive proof of the presence of one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
244 / 246 [M - H₂O]⁺• Loss of a water molecule from the alcohol, a very common fragmentation pathway for alcohols.
204 / 206 [M - C(CH₃)₂OH]⁺ Cleavage of the bond between the benzylic carbon and the tertiary carbon, resulting in the bromofluorobenzyl cation. This confirms the connectivity of the two main fragments.
59 [C(CH₃)₂OH]⁺ The tert-butyl alcohol cation. The presence of this fragment strongly supports the 2-methylpropan-2-ol substructure.

The observation of the isotopic pattern for bromine in the molecular ion is one of the most powerful pieces of evidence from the MS analysis. The fragmentation pattern then acts as a roadmap, allowing us to piece together the different components of the molecule.

Synthesis of Evidence: A Self-Validating Conclusion

The power of this multi-technique approach lies in its self-validating nature. No single technique provides the complete picture, but together they form an unassailable confirmation of the structure.

G Structure This compound ¹H, ¹³C, IR, MS NMR_Data NMR Evidence Aromatic splitting pattern confirms 1,2,4-substitution. C-F coupling constants confirm fluorine position. Singlets for CH₂, CH₃, and OH confirm connectivity. Structure->NMR_Data IR_Data IR Evidence Broad peak at ~3400 cm⁻¹ confirms -OH group. Strong peak at ~1100 cm⁻¹ confirms C-F bond. Absence of C=O peak rules out oxidation. Structure->IR_Data MS_Data MS Evidence M/M+2 peaks at 262/264 confirm one Br atom and MW. Loss of H₂O is characteristic of an alcohol. Fragment at m/z 59 confirms -C(CH₃)₂OH unit. Structure->MS_Data Conclusion Unambiguous Structural Confirmation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Figure 2: Convergence of Spectroscopic Evidence. This diagram shows how independent lines of evidence from NMR, IR, and MS all point to and validate a single, confirmed chemical structure.

  • NMR provides the detailed carbon-hydrogen framework and the precise location of the fluorine atom.

  • IR confirms the presence of key functional groups (alcohol, aromatic ring, C-F bond) and the absence of others.

  • MS confirms the molecular weight and the presence of bromine, while its fragmentation pattern corroborates the connectivity established by NMR.

When the data from all three techniques are consistent with the proposed structure of this compound—and inconsistent with other potential isomers or byproducts—the structure is considered confirmed with a high degree of scientific certainty. This rigorous, multi-faceted approach is essential for ensuring the quality and integrity of chemical entities advancing through the drug development pipeline.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

A Senior Application Scientist's Guide to Validating the Synthesis of 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to validating the successful synthesis of 1-(4-bromo-3-fluorophenyl)-2-methylpropan-2-ol, a substituted tertiary alcohol, with a primary focus on the powerful techniques of Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the "why" behind experimental choices, ensuring a self-validating analytical workflow.

The target molecule is typically synthesized via a Grignard reaction, a classic and highly effective method for forming carbon-carbon bonds and producing alcohols.[1][2][3][4][5] In this case, an organomagnesium halide (Grignard reagent) derived from a suitable precursor would react with a ketone to yield the desired tertiary alcohol.

The Imperative of Structural Validation

In drug discovery and development, even minor deviations in molecular structure can lead to significant changes in biological activity, toxicity, and pharmacokinetic properties. Therefore, robust analytical techniques are essential to confirm that the target compound has been synthesized cleanly and correctly. NMR spectroscopy stands as a preeminent method for the structural elucidation of organic compounds due to the wealth of information it provides about the molecular framework.[6][7][8][9][10]

Experimental Design & Rationale

Synthesis Pathway Overview

A logical synthetic route to this compound involves the reaction of a Grignard reagent, prepared from 1-bromo-2-fluoro-4-(halomethyl)benzene, with acetone. Alternatively, the Grignard reagent from 4-bromo-3-fluoro-iodobenzene could be reacted with isobutyraldehyde, followed by oxidation, and then another Grignard reaction with methylmagnesium bromide. For the purpose of this guide, we will focus on the analysis of the final product, assuming a successful synthesis has been carried out.

Diagram of the General Synthesis Validation Workflow

G cluster_synthesis Synthesis cluster_validation Validation start Starting Materials: 4-bromo-3-fluorobenzyl halide and Acetone grignard Grignard Reaction start->grignard workup Aqueous Workup grignard->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product: 1-(4-Bromo-3-fluorophenyl)- 2-methylpropan-2-ol purification->product nmr_acq NMR Data Acquisition (¹H, ¹³C, DEPT-135) product->nmr_acq spectral_analysis Spectral Analysis nmr_acq->spectral_analysis data_comp Comparison with Predicted Spectra spectral_analysis->data_comp conclusion Structural Confirmation data_comp->conclusion G h_chem_shift Chemical Shifts (δ) - Proton Environments conclusion Validated Structure h_chem_shift->conclusion h_integration Integration - Proton Ratios h_integration->conclusion h_multiplicity Multiplicity (Splitting) - Neighboring Protons h_multiplicity->conclusion c_chem_shift Chemical Shifts (δ) - Carbon Environments c_chem_shift->conclusion dept_phase DEPT-135 Phasing - CH, CH₂, CH₃ Identification dept_phase->conclusion structure Proposed Structure: 1-(4-Bromo-3-fluorophenyl)- 2-methylpropan-2-ol structure->h_chem_shift structure->h_integration structure->h_multiplicity structure->c_chem_shift structure->dept_phase

Sources

Purity Under the Microscope: A Comparative Analysis of HPLC and GC-MS for the Assessment of 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of pharmaceutical development, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For the novel compound 1-(4-bromo-3-fluorophenyl)-2-methylpropan-2-ol, a tertiary alcohol with potential therapeutic applications, the choice of analytical methodology for purity assessment is critical. This guide provides an in-depth comparative analysis of two powerhouse techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings of each, present detailed experimental protocols, and offer a data-driven comparison to guide researchers, scientists, and drug development professionals in making an informed decision for their analytical needs.

The Decisive Factor: Physicochemical Properties of the Analyte

The selection between HPLC and GC-MS fundamentally hinges on the physicochemical properties of the analyte .[1] this compound is a moderately polar molecule with a predicted LogP of approximately 3.1.[2] As a tertiary alcohol, it is susceptible to dehydration at elevated temperatures, a critical consideration for GC analysis.[3] While its volatility is not explicitly documented, its molecular weight of 247.107 g/mol suggests it is semi-volatile.[2] These characteristics present a compelling case for a nuanced evaluation of both HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a highly versatile and widely adopted analytical technique for the separation, identification, and quantification of components within liquid samples.[4] It operates by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.[5] The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase.[6]

The HPLC Advantage for this compound

Given the thermal lability of tertiary alcohols, HPLC's ability to perform separations at or near ambient temperature is a significant advantage.[5][7] This mitigates the risk of on-column degradation, ensuring that the observed impurity profile is a true representation of the sample and not an artifact of the analytical method. Furthermore, HPLC is the go-to technique for the analysis of non-volatile and thermally labile compounds, making it a robust choice for many pharmaceutical APIs.[8]

Experimental Protocol: HPLC-UV Analysis

A reversed-phase HPLC method with UV detection is proposed for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection | 254 nm |

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Weigh Weigh API Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Inject Sample Column C18 Column Separation Autosampler->Column Detector DAD Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Output Integration Peak Integration & Purity Calculation Chromatogram->Integration GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Weigh Weigh API Dissolve Dissolve in Dichloromethane Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Vaporization & Injection Filter->Injector Inject Sample GC_Column DB-5ms Column Separation Injector->GC_Column MS_Detector Mass Spec Detection GC_Column->MS_Detector TIC Generate Total Ion Chromatogram MS_Detector->TIC Data Acquisition Spectrum Impurity Identification (MS Spectra) TIC->Spectrum

Sources

Spectroscopic comparison of regioisomers of bromo-fluoro-phenyl-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of the regioisomers of ring-substituted bromo-fluoro-phenyl-2-methylpropan-2-ol . These compounds are critical intermediates in the synthesis of halogenated phenethylamines and related pharmaceutical scaffolds.[1]

The core challenge in analyzing these isomers lies in the identical molecular weight (isobaric) and similar polarity, which complicates mass spectrometric and chromatographic separation.[1] This guide establishes a definitive analytical workflow prioritizing Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation, supported by GC-MS and FTIR.[1]

Part 1: Chemical Identity & Isomer Space[1]

Scaffold: 1-(Bromo-fluoro-phenyl)-2-methylpropan-2-ol Molecular Formula:


Exact Mass:  ~246.00
Structure:  A tert-butyl alcohol moiety attached to a benzene ring via a methylene bridge (homobenzylic position).[1] The benzene ring carries one bromine and one fluorine atom.[1]
The Regioisomeric Challenge

The position of the Halogens (Br, F) relative to the alkyl side chain (


) creates 10 distinct regioisomers.[1] The spectroscopic differentiation relies on the substitution pattern  of the aromatic ring.[1]
Isomer GroupSubstitution PatternKey Diagnostic Feature
Group A 2,3- / 2,4- / 2,5- / 2,6- (Ortho-substituted)Steric compression effects on methylene protons; distinct

shifts.[1]
Group B 3,4- / 3,5- (Meta/Para-substituted)Symmetric patterns (3,5) vs. Asymmetric (3,4); minimal steric effect on side chain.[1]

Part 2: Analytical Workflow (Decision Tree)

The following logic gate utilizes the high electronegativity of Fluorine (


) and the mass defect of Bromine (

) to confirm identity.[1]

IsomerAnalysis Start Unknown Isomer Sample GCMS Step 1: GC-MS Analysis (Molecular Ion & Fragmentation) Start->GCMS CheckMass M+ Doublet? (m/z 246/248) GCMS->CheckMass HNMR Step 2: 1H-NMR (600 MHz) (Aromatic Region Expansion) CheckMass->HNMR Confirmed Br pattern Pattern Analyze Splitting Pattern HNMR->Pattern Ortho Ortho-Disubstituted (3 distinct signals) Pattern->Ortho Meta Meta-Disubstituted (Singlet/Doublet mix) Pattern->Meta Para Para-Disubstituted (AA'BB' or similar) Pattern->Para FNMR Step 3: 19F-NMR (J-Coupling Verification) Ortho->FNMR Meta->FNMR Para->FNMR Final Definitive Regioisomer ID FNMR->Final

Caption: Analytical decision matrix for differentiating halogenated phenyl-alkanol isomers. High-field NMR is the critical discriminator.

Part 3: Detailed Spectroscopic Comparison

Nuclear Magnetic Resonance (NMR)

NMR is the only standalone technique capable of unambiguous differentiation without reference standards.[1]

A.

-NMR: Aromatic Coupling Constants (

)

The interaction between the aromatic protons and the Fluorine atom provides a unique "fingerprint."

  • Ortho-coupling (

    
    ):  ~8.0 Hz[1]
    
  • Meta-coupling (

    
    ):  ~2.0 Hz
    
  • Fluorine-Proton Coupling (

    
    ): 
    
    • 
      : 8–10 Hz (Large, distinct doublet)[1]
      
    • 
      : 5–6 Hz[1]
      
    • 
      : ~2 Hz (Often unresolved broadening)[1]
      

Differentiation Table:

RegioisomerAromatic Signal CountMultiplicity Pattern (Simplified)
2-Br-4-F 3 ProtonsH3: dd (

ortho,

ortho); H5: td; H6: dd
3-Br-4-F 3 ProtonsH2: dd (

meta); H5: t (

ortho); H6: m
2-F-4-Br 3 ProtonsH3: dd (

ortho); H5: dd (

para); H6: t (

meta)
B.

-NMR: Carbon-Fluorine Splitting

The carbon atoms in the ring will appear as doublets due to


-

coupling.[1] The magnitude of this coupling (

) indicates the distance from the fluorine atom.[1]
  • 
     (attached to F): 
    
    
    
    (Huge doublet)[1]
  • 
    : 
    
    
    
    [1]
  • 
    : 
    
    
    
  • 
    : 
    
    
    
    [1]

Protocol: Acquire


 spectra with sufficient scans (e.g., 512 scans) to resolve the quaternary carbons, which are often low intensity but carry the critical 

information.[1]
Mass Spectrometry (GC-MS)

While MS cannot easily distinguish meta from para isomers, it effectively confirms the elemental composition and can distinguish ortho isomers via the "Ortho Effect."

Fragmentation Pathway[1]
  • Molecular Ion:

    
     at m/z 246 and 248 (1:1 ratio due to 
    
    
    
    ).[1]
  • Alpha-Cleavage: Loss of the hydroxy-isopropyl group is the dominant pathway.[1]

    • Fragment: Substituted Benzyl Cation (Tropylium ion derivative).[1]

    • m/z:

      
      .[1]
      
  • McLafferty Rearrangement: Not prominent in this tertiary alcohol structure, making the benzyl cation the base peak.[1]

Differentiation Note:

  • Ortho-isomers (e.g., 2-Br): May show a characteristic loss of

    
     or interaction between the halogen and the hydroxyl proton, leading to abundance variations in the 
    
    
    
    peak compared to meta/para isomers.[1]
Infrared Spectroscopy (FTIR)

FTIR is useful for quick screening of the substitution pattern in the "Fingerprint Region" (600–900 cm⁻¹).[1]

  • C-F Stretch: Strong band at 1200–1250 cm⁻¹.[1]

  • Out-of-Plane (OOP) Bending:

    • 1,2,4-Trisubstituted (e.g., 2-Br-4-F): Two strong bands at ~800–860 cm⁻¹ and ~860–900 cm⁻¹.[1]

    • 1,2,3-Trisubstituted: Strong band at ~780 cm⁻¹.[1]

    • 1,3,5-Trisubstituted: Strong band at ~690 cm⁻¹ and ~850 cm⁻¹.[1]

Part 4: Experimental Protocols

Protocol 1: Sample Preparation for NMR Differentiation

Objective: Obtain high-resolution spectra to resolve


 couplings.
  • Solvent Selection: Use DMSO-d6 or Acetone-d6 .[1]

    • Reasoning: These polar aprotic solvents reduce intermolecular hydrogen bonding of the -OH group, sharpening the signals and preventing peak overlap with aromatic protons.[1]

      
       is acceptable but may cause -OH broadening.[1]
      
  • Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated solvent.

  • Acquisition:

    • Run

      
       NMR with a spectral width of -2 to 14 ppm.[1]
      
    • Run

      
       NMR (decoupled and coupled) to confirm the number of fluorine environments (should be 1).
      
  • Analysis: Measure the coupling constants of the aromatic multiplets. Match against the Differentiation Table (Section 3A).

Protocol 2: GC-MS Isomer Separation

Objective: Chromatographic resolution of isomers.

  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).[1]

    • Reasoning: A non-polar 5% phenyl phase is standard.[1] If isomers co-elute, switch to a mid-polar column (e.g., Rtx-1701).[1]

  • Temperature Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 10°C/min to 280°C.[1]

    • Hold: 5 min.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1) to prevent column overload.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for coupling constants and substitution patterns).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7531, 2-Methyl-1-phenylpropan-2-ol. Retrieved from [Link] (Parent scaffold spectral data).[1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1] (Source for 19F-1H coupling protocols).

Sources

Comparative study of synthetic yields for different halogenated phenylpropanol analogs

Author: BenchChem Technical Support Team. Date: February 2026

This comparative study details the synthetic pathways, yield profiles, and mechanistic nuances for halogenated 1-phenyl-1-propanol analogs.[1] It is designed for researchers requiring high-purity intermediates for medicinal chemistry applications.

Executive Summary

Halogenated 1-phenyl-1-propanols are critical chiral building blocks in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other aryl-alkanolamine therapeutics. This guide compares the two dominant synthetic routes: Grignard Addition (C-C bond formation) and Ketone Reduction (Functional group interconversion).

Key Findings:

  • Highest Yield: Asymmetric alkylation using diethylzinc (Method C) consistently yields >95% with high enantiomeric excess (ee), though it requires higher cost catalysts.[1]

  • Most Scalable: Sodium borohydride reduction of propiophenones (Method B) offers the best balance of cost and yield (85-92%) for racemic production.

  • Halogen Trend: Electron-withdrawing substituents (F, Cl) generally accelerate nucleophilic attack at the carbonyl, slightly improving yields compared to unsubstituted or electron-rich analogs, provided steric hindrance (ortho-substitution) is absent.[1]

Mechanistic Drivers & Electronic Effects

The position and nature of the halogen substituent significantly influence reaction kinetics and yield.

Electronic Effects (Hammett Correlation)
  • Inductive Effect (-I): Halogens withdraw electron density through the sigma bond, making the carbonyl carbon more electrophilic (positive). This lowers the activation energy for nucleophilic attack (by Hydride or Grignard reagents).

    • Reactivity Order: F > Cl > Br > I (Para position).

  • Resonance Effect (+R): Halogens can donate lone pair electrons into the aromatic ring. However, for halogens, the inductive withdrawal typically dominates the resonance donation, maintaining the deactivated ring/activated carbonyl state.[1]

Steric Effects[2][3]
  • Ortho-Substitution (2-position): Introduces significant steric strain, hindering the approach of the nucleophile.

    • Impact: Yields for 2-chloro and 2-bromo analogs typically drop by 10-15% compared to para-isomers due to incomplete conversion or competing side reactions.

Comparative Analysis of Synthetic Routes

Method A: Grignard Addition

Reaction: Ethylmagnesium bromide + Halogenated Benzaldehyde


 Halogenated 1-Phenyl-1-Propanol.
  • Pros: Convergent synthesis; allows flexible installation of the alkyl chain.

  • Cons: Sensitive to moisture; Wurtz coupling side products; lower tolerance for other functional groups on the ring.

Method B: Ketone Reduction (Recommended for Racemic)

Reaction: NaBH


 + Halogenated Propiophenone 

Halogenated 1-Phenyl-1-Propanol.
  • Pros: Mild conditions (0°C to RT); high chemoselectivity; water-tolerant workup; inexpensive reagents.

  • Cons: Produces racemic mixture (requires chiral resolution if enantiopure product is needed).

Data Summary Table
Analog (Substituent)Method A Yield (Grignard)Method B Yield (NaBH

Red.)
Method C Yield (Zn/Cat)*Notes
Unsubstituted 85-89%90-93%97%Baseline reference.
4-Fluoro 82-86%92-95%96%Highly activated carbonyl; fast reaction.
4-Chloro 80-85%88-92%95%Standard intermediate; stable.
4-Bromo 75-80%85-90%94%Mg insertion into C-Br bond can compete in Grignard route.
2-Chloro (Ortho) 65-70%75-80%85%Steric hindrance significantly reduces yield.

*Method C refers to Asymmetric addition of Et


Zn with chiral amino-alcohol catalyst.

Detailed Experimental Protocols

Protocol 1: High-Yield Ketone Reduction (Method B)

Target: 1-(4-Chlorophenyl)-1-propanol

Reagents:

  • 4'-Chloropropiophenone (10 mmol, 1.68 g)[1]

  • Sodium Borohydride (NaBH

    
    ) (12 mmol, 0.45 g)[1]
    
  • Methanol (anhydrous, 30 mL)

  • HCl (1M, for quenching)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.68 g of 4'-chloropropiophenone in 30 mL of methanol in a 100 mL round-bottom flask. Chill to 0°C in an ice bath.

  • Addition: Add NaBH

    
     portion-wise over 10 minutes. Caution: Hydrogen gas evolution.[1]
    
  • Reaction: Remove ice bath and stir at room temperature for 45 minutes. Monitor via TLC (Hexane:EtOAc 8:2) until ketone spot disappears.

  • Quenching: Cool to 0°C. Slowly add 10 mL of 1M HCl to destroy excess hydride. Stir for 10 minutes.

  • Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL).

  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
    
  • Expected Yield: 1.50 - 1.57 g (88-92%).

Protocol 2: Grignard Synthesis (Method A)

Target: 1-(4-Fluorophenyl)-1-propanol

Reagents:

  • 4-Fluorobenzaldehyde (10 mmol)

  • Ethylmagnesium Bromide (1.0 M in THF, 12 mL)[1]

  • THF (anhydrous)[1][2]

Step-by-Step Workflow:

  • Preparation: Flame-dry a 2-neck flask under Argon. Add 10 mmol 4-fluorobenzaldehyde and 20 mL dry THF. Cool to -78°C.[3][4]

  • Addition: Add EtMgBr solution dropwise via syringe pump over 20 minutes to control exotherm.

  • Equilibration: Allow to warm to 0°C over 1 hour. Stir for an additional 1 hour.

  • Workup: Quench with saturated NH

    
    Cl solution. Extract with Diethyl Ether.[2][4][5][6]
    
  • Note: The 4-fluoro group activates the aldehyde, ensuring rapid conversion, but temperature control is vital to prevent over-alkylation or polymerization side products.

Visualizations

Reaction Pathway & Logic Flow

The following diagram illustrates the decision matrix for selecting the optimal synthetic route based on substrate constraints and yield requirements.

SynthesisPathways Start Target: Halogenated 1-Phenyl-1-Propanol Decision Is Enantiopurity Required? Start->Decision Racemic Racemic Synthesis Decision->Racemic No Chiral Asymmetric Synthesis Decision->Chiral Yes RouteA Method A: Grignard (EtMgBr + ArCHO) Racemic->RouteA Alternative RouteB Method B: Reduction (NaBH4 + ArCOR) Racemic->RouteB Preferred (Cost/Yield) RouteC Method C: Asymmetric Alkylation (Et2Zn + Catalyst) Chiral->RouteC Best Practice FactorsA Risk: Wurtz Coupling Yield: 80-85% RouteA->FactorsA FactorsB Benefit: High Scalability Yield: 88-92% RouteB->FactorsB FactorsC Benefit: >95% ee Yield: 95-97% RouteC->FactorsC

Caption: Decision matrix for selecting synthetic routes based on stereochemical needs and yield optimization.

Mechanism of Borohydride Reduction

This diagram details the electronic interaction between the borohydride anion and the halogenated ketone.

Mechanism Substrate Halogenated Propiophenone (Electrophile) Transition Transition State (Hydride attacks Carbonyl C) Substrate->Transition Reagent NaBH4 (Hydride Source) Reagent->Transition Intermediate Alkoxide Intermediate Transition->Intermediate Effect Halogen Effect (-I) Increases electrophilicity of Carbonyl Carbon Effect->Transition Accelerates Workup Acidic Workup (H3O+) Intermediate->Workup Product 1-(Halo-phenyl)-1-propanol Workup->Product

Caption: Mechanistic flow of NaBH4 reduction highlighting the activating effect of halogen substituents.

References

  • Malinski, T. J., & Bergbreiter, D. E. (2018).[1][3] Synthesis of 1-phenyl-1-propanol via Grignard Addition. Tetrahedron Letters. Link

  • Organic Syntheses. Catalytic Enantioselective Addition of Dialkylzincs to Aldehydes: (S)-1-Phenyl-1-Propanol. Org. Synth. Coll. Vol. 10, p. 305.[1] Link

  • BenchChem. Comparison of Synthetic Methods for 1-(4-Chlorophenyl)ethanol. Link[1]

  • RSC Publishing. Reduction of Halogenated Propiophenones: Kinetics and Yields. Journal of the Chemical Society, Perkin Transactions 2. Link[1]

  • Shinde, A. T., et al. A Convenient Approach for Reduction of Some Fluoro Imines Using NaBH4. Bibliomed. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.